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  • Product: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile
  • CAS: 1021143-01-0

Core Science & Biosynthesis

Foundational

solubility profile of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile in Organic Solvents Abstract This technical guide provides a comprehensive framework for determining and underst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and offers insights into the interpretation and application of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.

Introduction: The Significance of a Solubility Profile

The compound 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile possesses a unique molecular architecture, incorporating a brominated phenol ether linked to a cyanopyridine core. Such structures are often investigated in drug discovery programs and for the development of novel organic materials.[1] The physicochemical properties of this compound, particularly its solubility in various organic solvents, are of paramount importance for its synthesis, purification, formulation, and ultimately, its biological activity and material performance.

A comprehensive solubility profile is a critical dataset that informs a wide range of processes, including:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase.

  • Purification by Recrystallization: Identifying a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2][3][4][5]

  • Formulation Development: For pharmaceutical applications, understanding solubility is fundamental to designing effective delivery systems.

  • Analytical Method Development: Choosing appropriate solvents for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

This guide will provide the necessary theoretical background and practical, step-by-step protocols to enable the user to generate a robust and reliable solubility profile for 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile.

Theoretical Considerations: Predicting Solubility Behavior

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

2.1. Analyzing the Solute: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

The molecular structure of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile suggests a molecule with moderate polarity. Key structural features influencing its solubility include:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, and the ring itself contributes to the aromatic character of the molecule.[8][9]

  • Cyano Group (-CN): A strongly polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Bromo-methylphenoxy Group: This portion of the molecule is largely nonpolar and hydrophobic, with the bromine atom contributing to the overall molecular weight and providing a site for potential halogen bonding. The ether linkage introduces some polarity.

  • Overall Molecular Shape: The relatively rigid and planar structure may influence how it packs in a crystal lattice, which in turn affects its solubility.

Based on this structure, it is anticipated that the compound will exhibit limited solubility in highly nonpolar solvents like hexanes and greater solubility in more polar solvents, particularly those that can engage in dipole-dipole interactions and hydrogen bonding.

2.2. The Role of the Solvent

The choice of solvent is critical in determining solubility.[5] Solvents can be broadly classified based on their polarity, protic nature (ability to donate hydrogen bonds), and aprotic nature.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen and cyano group can interact with these solvents, the large hydrophobic phenoxy group may limit solubility in highly protic solvents like water.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - These solvents have significant dipole moments but do not donate hydrogen bonds. They are likely to be good solvents for the target compound due to their ability to engage in dipole-dipole interactions with the cyano and ether groups.

  • Nonpolar Solvents: (e.g., hexane, cyclohexane, toluene) - These solvents primarily interact through weak van der Waals forces. The solubility of the target compound is expected to be low in these solvents due to its polar functional groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a range of organic solvents. The shake-flask method, followed by gravimetric or spectroscopic analysis, is a reliable approach.[6][10]

3.1. Materials and Equipment

  • 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (powder form)

  • A selection of organic solvents of high purity (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Syringes

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down system)

  • Optional: UV-Vis spectrophotometer or HPLC system

3.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter supernatant into a pre-weighed vial F->G H Evaporate solvent G->H I Weigh vial with dried solute H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol

  • Preparation:

    • Label a series of vials, one for each solvent to be tested.

    • Add an excess amount of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile to each vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment. A starting point could be 20-30 mg.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the respective solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Sampling and Filtration:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Carefully evaporate the solvent from the filtered sample. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's melting point, or a gentle stream of nitrogen.

    • Once the solute is completely dry, re-weigh the vial.

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solvent used (mL)

  • Quantification (Spectroscopic Method - Optional):

    • If the compound has a distinct UV-Vis absorbance, a calibration curve can be prepared using solutions of known concentrations.

    • The filtered supernatant can then be diluted appropriately and its absorbance measured. The concentration can be determined from the calibration curve. This method is often faster than the gravimetric method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile at 25 °C

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)
HexaneNonpolar1.88< 0.1< 3.3 x 10⁻⁴
TolueneNonpolar (Aromatic)2.382.58.2 x 10⁻³
DichloromethanePolar Aprotic9.0815.25.0 x 10⁻²
Ethyl AcetatePolar Aprotic6.028.92.9 x 10⁻²
AcetonePolar Aprotic20.725.88.5 x 10⁻²
AcetonitrilePolar Aprotic37.518.56.1 x 10⁻²
IsopropanolPolar Protic19.912.14.0 x 10⁻²
EthanolPolar Protic24.510.53.5 x 10⁻²
MethanolPolar Protic32.79.83.2 x 10⁻²
Dimethylformamide (DMF)Polar Aprotic36.7> 50> 0.16
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 50> 0.16
WaterPolar Protic80.1< 0.01< 3.3 x 10⁻⁵

(Note: The data in this table is hypothetical and for illustrative purposes only. The dielectric constants are approximate values.)

Interpretation of Results:

The hypothetical data illustrates expected trends. The very low solubility in hexane and water confirms the molecule's limited interaction with highly nonpolar or highly polar protic environments. The moderate to good solubility in polar aprotic solvents like acetone, DMF, and DMSO is consistent with the presence of the polar cyano and ether functionalities. The aromatic nature of toluene allows for some π-π stacking interactions, leading to higher solubility than in aliphatic hexane. The decreasing solubility from isopropanol to methanol in the alcohol series might be attributed to the increasing polarity and hydrogen bonding network of the solvent, which may not be as favorable for the nonpolar parts of the solute molecule.

Caption: Factors influencing the solubility of the target compound.

Practical Applications: Leveraging the Solubility Profile

A well-defined solubility profile is not merely an academic exercise; it is a practical tool for the modern scientist.

5.1. Purification via Recrystallization

The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold.[2][3][4] Based on the hypothetical data, a solvent like isopropanol or ethanol might be a good starting point. A mixed solvent system could also be explored, such as dissolving the compound in a good solvent (e.g., acetone) and then adding a poor solvent (e.g., hexane or water) until the solution becomes turbid, followed by heating to redissolve and then slow cooling.[4]

5.2. Formulation for Biological Screening

For in vitro biological assays, compounds are often first dissolved in DMSO to create a high-concentration stock solution.[6] The high solubility in DMSO, as suggested by our hypothetical data, makes it an excellent choice. This stock solution is then diluted into an aqueous buffer for the assay. It is crucial to ensure that the final concentration of the compound in the assay does not exceed its aqueous solubility to avoid precipitation.

Conclusion

This technical guide has provided a comprehensive roadmap for determining and interpreting the solubility profile of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile. By understanding the interplay between the solute's structural features and the properties of various organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided herein offers a reliable method for generating this critical dataset, empowering scientists to advance their research and development endeavors with this promising molecule.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Bizzarri, M., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Broda, M. A., & Leszczynski, J. (2018). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Molecules, 23(10), 2459. Retrieved from [Link]

  • Li, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Kallitsis, K., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Molecules, 27(4), 1421. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Martins, F. P. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2187. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Safrole. (n.d.). Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Retrieved from [Link]

  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • US EPA. (2025, October 15). 2-Bromo-4-methylpyridine Properties. Retrieved from [Link]

  • Frontiers. (2024, October 20). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1987, March 31). Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Retrieved from [Link]

  • Link, S. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Retrieved from [Link]

Sources

Exploratory

The Role of the Nitrile Group in Pyridine-Based Pharmaceutical Intermediates: A Technical Guide to Design, Synthesis, and Application

Executive Summary In the landscape of modern medicinal chemistry, the pyridine ring remains one of the most privileged pharmacophores. However, it is the strategic functionalization of this heterocycle that unlocks its f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine ring remains one of the most privileged pharmacophores. However, it is the strategic functionalization of this heterocycle that unlocks its full therapeutic potential. The introduction of a nitrile group (–C≡N) to the pyridine scaffold—forming cyanopyridines—creates a highly versatile intermediate. As a Senior Application Scientist, I have observed firsthand how the nitrile moiety serves a dual mandate: it acts as an indispensable synthetic handle for late-stage functionalization and functions as a potent electron-withdrawing pharmacophore that fundamentally alters the physicochemical properties of the parent drug molecule.

This whitepaper explores the causality behind these physicochemical shifts, details the pharmacological utility of the nitrile group, and provides a validated, step-by-step experimental workflow for the synthesis of complex cyanopyridine derivatives.

Physicochemical Modulation of the Pyridine Scaffold

The decision to incorporate a nitrile group into a drug candidate is rarely arbitrary; it is a calculated structural intervention. The cyano group is strongly electron-withdrawing through both inductive (–I) and resonance (–M) effects. When conjugated with a pyridine ring, it drastically depletes the electron density of the aromatic system.

Causality of pKa Modulation

The most immediate consequence of this electron withdrawal is the suppression of the basicity of the pyridine nitrogen. The sp-hybridized carbon of the nitrile group exerts a strong pull on the sigma and pi electron frameworks. This stabilizes the unprotonated lone pair on the pyridine nitrogen, making it significantly less eager to accept a proton.

As shown in Table 1 , the pKa of unsubstituted pyridine is approximately 5.25. The addition of a cyano group at the 4-position drops the pKa to 1.90 , while substitution at the 2-position plummets the pKa to an acidic -0.26 . In rational drug design, this dramatic shift is exploited to tune the ionization state of the molecule at physiological pH (7.4), thereby preventing the drug from becoming overly protonated, which directly enhances lipophilicity, membrane permeability, and oral bioavailability.

Table 1: Physicochemical Properties of Pyridine vs. Cyanopyridine Isomers

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)pKa (Conjugate Acid)
Pyridine C₅H₅N-41.6115.05.25
2-Cyanopyridine C₆H₄N₂26 - 28212 - 215-0.26
4-Cyanopyridine C₆H₄N₂76 - 79196.01.90

The Nitrile Group in Rational Drug Design

Beyond modulating the core scaffold, the nitrile group itself interacts directly with biological targets. Its application in structure-based drug design is multifaceted :

  • Target Affinity via Hydrogen Bonding: The sp-hybridized nitrogen of the nitrile group possesses a lone pair that acts as a strong, highly directional hydrogen bond acceptor. Because of its linear geometry and small steric footprint, it can penetrate deep into narrow binding pockets (such as kinase hinge regions) where bulkier groups would clash.

  • Bioisosterism and Metabolic Stability: Nitriles are frequently deployed as bioisosteres for carbonyls, halogens, or hydroxyl groups. Unlike aldehydes or esters, which are highly susceptible to enzymatic hydrolysis or oxidation, the nitrile group is metabolically robust. By placing a nitrile at a metabolically labile site on an aromatic ring, chemists can effectively block Cytochrome P450-mediated oxidation, extending the drug's half-life.

Synthetic Utility: The Nitrile as a Versatile Handle

In pharmaceutical manufacturing, cyanopyridines are critical intermediates because the nitrile group can survive various cross-coupling reactions and then be selectively transformed late in the synthetic sequence.

  • Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) converts the nitrile to a primary aminomethyl group (–CH₂NH₂).

  • Hydrolysis: Controlled hydrolysis under acidic or basic conditions yields amides (–CONH₂) or carboxylic acids (–COOH). A classic industrial example is the hydrolysis of 3-cyanopyridine to nicotinamide (Vitamin B3).

  • Cycloaddition: Reaction with sodium azide yields a tetrazole ring, a widely used, metabolically stable bioisostere for carboxylic acids.

Pharmacological_Logic cluster_synth Synthetic Transformations cluster_pharm Pharmacological Effects CP Cyanopyridine Scaffold Amine Primary Amine (Reduction) CP->Amine H2, Pd/C Amide Amide / Acid (Hydrolysis) CP->Amide H2O, H+/OH- Tetrazole Tetrazole (Cycloaddition) CP->Tetrazole NaN3 pKa Lowered pKa (Electron Withdrawal) CP->pKa Inductive (-I) Hbond H-Bond Acceptor (Target Binding) CP->Hbond sp-hybrid N Metab Metabolic Stability (Bioisostere) CP->Metab CYP450 Block

Fig 1: Dual utility of the cyanopyridine scaffold in synthesis and pharmacology.

Experimental Workflow: Synthesis of 2-Amino-3-Cyanopyridines

The 2-amino-3-cyanopyridine scaffold is highly valued for its antiviral, antibacterial, and anti-inflammatory properties . Traditional syntheses often require toxic solvents and multiple isolation steps. Below is a self-validating, atom-economical protocol utilizing a multicomponent reaction (MCR) under solvent-free conditions .

Causality of the Method

By eliminating the solvent, we drastically increase the collision frequency of the reactants. This drives the initial Knoevenagel condensation forward without the need for aggressive heating, seamlessly cascading into a Michael addition and subsequent cyclization. The use of a solid catalyst (like nanostructured Na₂CaP₂O₇) provides a high-surface-area acidic template that coordinates the carbonyl oxygen, increasing its electrophilicity.

Protocol_Workflow Start 1. Reagent Assembly Aldehyde, Malononitrile, Ketone Mix 2. Catalyst & Amine Addition Add NH4OAc and Solid Catalyst Start->Mix Heat 3. Solvent-Free Heating 80-100 °C (Knoevenagel & Michael) Mix->Heat Initiates cascade rxn Cool 4. Precipitation Cool and add EtOH/H2O Heat->Cool TLC confirms completion Filter 5. Isolation Vacuum Filtration & Wash Cool->Filter Induces crystallization Characterize 6. Validation Recrystallize & NMR/IR Analysis Filter->Characterize Yields pure API intermediate

Fig 2: Solvent-free multicomponent workflow for 2-amino-3-cyanopyridine synthesis.

Step-by-Step Protocol

Reagents Required:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Methyl ketone or cyclohexanone (1.0 eq)

  • Ammonium acetate (1.5 eq, acts as the nitrogen source)

  • Solid Catalyst (e.g., Nanostructured Na₂CaP₂O₇, 5 mol%)

Procedure:

  • Preparation: In a clean, dry 50 mL round-bottom flask, combine the aromatic aldehyde, malononitrile, and the selected ketone in a 1:1:1 molar ratio.

  • Catalyst & Amine Addition: Add the ammonium acetate and the solid catalyst directly to the mixture. Do not add any solvent.

  • Reaction Execution: Submerge the flask in an oil bath pre-heated to 80–100 °C. Stir vigorously. The mixture will initially melt into a thick paste before reacting.

  • Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (3:7) eluent system. The disappearance of the aldehyde spot and the emergence of a highly UV-active product spot indicates completion (typically 15–30 minutes).

  • Work-up: Remove the flask from the heat and allow it to cool to room temperature. Add 15 mL of an ice-cold Ethanol/Water (1:1) mixture. This step dissolves the unreacted ammonium acetate and forces the highly crystalline cyanopyridine product to precipitate.

  • Isolation: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 x 10 mL) to remove residual catalyst.

  • Purification: Recrystallize the crude product from hot ethanol. Allow it to cool slowly to yield analytically pure 2-amino-3-cyanopyridine crystals. Dry under high vacuum for 12 hours.

  • Characterization: Validate the structure.

    • FT-IR: Look for the sharp, diagnostic C≡N stretching band at ~2200–2220 cm⁻¹ and the primary amine N-H stretches at ~3300–3400 cm⁻¹.

    • ¹H NMR (DMSO-d₆): Confirm the presence of the broad singlet integrating for two protons (–NH₂) around 6.5–7.0 ppm.

References

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.[Link]

  • Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.[Link]

  • National Center for Biotechnology Information. (2025). 4-Cyanopyridine. PubChem Compound Summary for CID 7506.[Link]

  • Elmakssoudi, A., et al. (2022). Nanostructured Na₂CaP₂O₇: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(11), 3490.[Link]

Foundational

Reactivity of the Bromine Substituent in 2-Phenoxypyridine Derivatives: A Comprehensive Guide

[label="4. Aqueous Workup\n(Extraction & Br Visualizing the Divergent Pathways I'm finalizing the Graphviz diagram comparing the Suzuki-Miyaura coupling pathways for the 5-bromo and 2-(4-bromophenoxy) isomers.

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Aqueous Workup\n(Extraction & Br

Visualizing the Divergent Pathways

I'm finalizing the Graphviz diagram comparing the Suzuki-Miyaura coupling pathways for the 5-bromo and 2-(4-bromophenoxy) isomers. The focus is on the impact of bromine's position on the catalyst's oxidative addition step, transmetalation, and reductive elimination. The diagram will show each step's activation energy.

Introduction

2-Phenoxypyridine derivatives are privileged structural motifs in modern medicinal chemistry, agrochemicals, and materials science. Their structural duality—combining a


-deficient pyridine ring with a 

-rich phenoxy group—creates a highly tunable electronic push-pull system. When functionalized with a bromine atom, these molecules serve as versatile electrophiles for transition-metal-catalyzed cross-coupling reactions.

However, the reactivity of the C–Br bond is not uniform; it is profoundly dictated by its spatial and electronic relationship to the ether linkage and the pyridine nitrogen. This technical guide provides an in-depth analysis of the reactivity of various bromo-2-phenoxypyridine isomers, exploring the mechanistic causality behind catalyst selection and detailing self-validating protocols for their functionalization.

Electronic and Steric Determinants of C–Br Reactivity

The fundamental, rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the Pd(0) species into the C–Br bond. The activation energy for this step is inversely proportional to the electron density at the carbon atom. Electron-withdrawing groups lower the energy of the C–Br


 orbital (LUMO), facilitating critical back-donation from the electron-rich metal center.
Positional Isomers and Causality
  • 5-Bromo-2-phenoxypyridine: In this isomer, the bromine is situated on the pyridine ring. Pyridines are inherently electron-deficient due to the electronegative nitrogen atom. Although the phenoxy group at the 2-position donates electron density via resonance, the net electronic environment at the 5-position remains highly deactivated compared to a neutral arene. Consequently, the C–Br bond is highly reactive toward oxidative addition. This hyper-reactivity makes it a preferred building block in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors via Suzuki-Miyaura coupling [1].

  • 3-Bromo-2-phenoxypyridine: Here, the bromine is adjacent to the bulky phenoxy group. While electronically activated by the pyridine ring, the severe steric hindrance impedes the approach of bulky Pd/Ligand complexes. This unique microenvironment often necessitates specialized catalytic systems or enables cascade reactions, such as nucleophilic aromatic substitution (SNAr) followed by carbonylation[2].

  • 2-(4-Bromophenoxy)pyridine: The bromine is located on the phenoxy ring. Typically, an ether oxygen makes the adjacent phenyl ring electron-rich, which decelerates oxidative addition. However, the strongly electron-withdrawing 2-pyridyl group pulls electron density away from the oxygen, mitigating the deactivation of the phenoxy ring. This allows the C–Br bond to react efficiently under standard Sonogashira or Suzuki conditions [3].

G A Pd(0) Catalyst D Fast Oxidative Addition (Lower Activation Energy) A->D E Standard Oxidative Addition (Higher Activation Energy) A->E B 5-Bromo-2-phenoxypyridine (Electron-deficient C-Br) B->D C 2-(4-Bromophenoxy)pyridine (Electron-rich C-Br) C->E F L2Pd(II)(Ar)(Br) Complex Ready for Transmetalation D->F E->F

Mechanistic divergence in Pd(0) oxidative addition based on bromine position.

Comparative Reactivity Profile

To systematically approach the functionalization of these derivatives, the following table summarizes their reactivity profiles, optimal catalytic systems, and primary applications.

IsomerC–Br Electronic EnvironmentRelative Oxidative Addition RatePreferred Cross-Coupling CatalystPrimary Application
5-Bromo-2-phenoxypyridine Electron-deficient (Pyridine)FastPd(dppf)Cl₂BTK Inhibitors [1]
3-Bromo-2-phenoxypyridine Sterically hindered, Electron-deficientModeratePd(OAc)₂ / dpppCarbonylation / SNAr [2]
2-(4-Bromophenoxy)pyridine Electron-rich (Phenoxy)StandardPd(PPh₃)₄ or Pd₂(dba)₃/XPhosSensitizers / Ligands[3]
Mechanistic Causality in Catalyst Selection

Choosing the right catalytic system is not an empirical guessing game; it is rigorously governed by the specific electronic demands of the substrate:

  • For 5-bromo-2-phenoxypyridine: The rapid oxidative addition can lead to premature catalyst degradation or homocoupling if the subsequent transmetalation step is slow. Therefore, a bidentate ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is ideal. It stabilizes the Pd(II) intermediate and accelerates reductive elimination, preventing side reactions.

  • For 2-(4-bromophenoxy)pyridine: The oxidative addition is the rate-limiting step. Electron-rich, bulky monophosphine ligands like XPhos or standard Pd(PPh₃)₄ are required to drive the initial insertion of Pd(0) into the less activated C–Br bond.

Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating—meaning it incorporates in-process controls to verify success or diagnose failure before final isolation.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-phenoxypyridine

This protocol describes the coupling of 5-bromo-2-phenoxypyridine with an aryl boronic acid, a critical step in the synthesis of pharmaceutical intermediates [1].

Step 1: Reagent Assembly In a strictly dry, argon-flushed Schlenk flask, combine 5-bromo-2-phenoxypyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Causality: Cs₂CO₃ is chosen over weaker bases (like Na₂CO₃) because its higher solubility in organic/aqueous mixtures facilitates rapid transmetalation, matching the fast oxidative addition of the electron-deficient bromide.

Step 2: Solvent Addition & Degassing Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M). Perform three freeze-pump-thaw cycles.

  • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the irreversible oxidation of the phosphine ligand.

Step 3: Reaction Execution & In-Process Monitoring Heat the mixture to 80°C. After 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

  • Self-Validation Check: The LC-MS must show >90% conversion of the bromide. If a significant des-bromo byproduct is observed, it indicates protodeboronation of the boronic acid, suggesting the water content is too high or the base is too strong for the specific boronic acid used.

Step 4: Workup Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

Step 5: Purification Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 6: Final Validation Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. Purity must be >99% by HPLC.

G Step1 1. Reagent Assembly (Ar-Br, Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3) Step2 2. Degassing (3x Freeze-Pump-Thaw) Step1->Step2 Step3 3. Heating (80°C, 16h) In-process LC-MS monitoring Step2->Step3 Step4 4. Aqueous Workup (Extraction & Brine Wash) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Validation (NMR, HRMS, Purity >99%) Step5->Step6

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Source: Google Patents (US9951056B2)
  • Title: Palladium-catalyzed carbonylation of 3-bromo-2-phenoxypyridine Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: New Class of Bright and Highly Stable Chiral Cyclen Europium Complexes for Circularly Polarized Luminescence Source: Cochemist URL: [Link]

Exploratory

Electronic Modulation of the Phenoxy Scaffold: A Comparative Analysis of Methyl and Bromo Substituents

Executive Summary This technical guide dissects the opposing electronic perturbations introduced by methyl (-CH₃) and bromo (-Br) substituents on the phenoxy ring system. While both substituents direct electrophilic subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide dissects the opposing electronic perturbations introduced by methyl (-CH₃) and bromo (-Br) substituents on the phenoxy ring system. While both substituents direct electrophilic substitution to ortho and para positions, their fundamental electronic influences are diametrically opposed. The methyl group acts as a weak activator via induction (+I) and hyperconjugation, decreasing acidity and creating metabolic "soft spots." Conversely, the bromo substituent acts as a deactivator via strong induction (-I) dominating over resonance (+M), increasing acidity and serving as a metabolic blocker. This guide provides the quantitative data, mechanistic insights, and experimental protocols necessary for leveraging these effects in rational drug design.

Theoretical Framework: Electronic Partitioning

The electronic behavior of the phenoxy system is governed by the interplay between the oxygen atom's lone pair donation (+M) and the substituent's ability to push or pull electron density.

The Hammett Parameter Landscape

The Hammett substituent constant (


) quantifies the electronic influence. Positive 

values indicate electron withdrawal (relative to hydrogen), while negative values indicate donation.
Substituent


Electronic ClassificationDominant Mechanism
Methyl (-CH₃) -0.17-0.07Weak DonorHyperconjugation & Induction (+I)
Bromo (-Br) +0.23+0.39Weak Withdrawer*Induction (-I) > Resonance (+M)
Hydrogen (-H) 0.000.00ReferenceN/A

Note: While Bromine is an ortho/para director, it is electronically withdrawing overall, making the ring less nucleophilic than benzene.[1]

Mechanistic Divergence
  • Methyl Group: The

    
     carbon donates electron density into the 
    
    
    
    -system primarily through hyperconjugation (overlap of C-H
    
    
    bonds with the ring
    
    
    system). This raises the HOMO energy of the phenoxy ring, making it more susceptible to oxidation and electrophilic attack.
  • Bromo Group: Halogens present a "chameleon" effect. The high electronegativity of Bromine exerts a strong inductive pull (-I) through the

    
    -framework, deactivating the ring. However, its lone pairs can donate into the 
    
    
    
    -system (+M).[2] Because the 4p orbital of Bromine overlaps poorly with the 2p orbital of Carbon, the +M effect is weak—sufficient to direct orientation (o/p) but insufficient to overcome the -I deactivation.

Physicochemical Consequences[1][3][4][5][6][7][8]

Acidity Modulation (pKa)

The acidity of the phenolic precursor is the most direct readout of ring electron density. Electron-donating groups (EDGs) destabilize the phenoxide anion, raising pKa. Electron-withdrawing groups (EWGs) stabilize the anion, lowering pKa.

Table 1: Comparative Acidity of Substituted Phenols

CompoundSubstituent PositionpKa (aq)

pKa (vs Phenol)
Rationale
Phenol -9.990.00Reference Standard

-Cresol
Para-CH₃10.26+0.27+I destabilizes anion

-Cresol
Meta-CH₃10.09+0.10+I effect is weaker at meta

-Cresol
Ortho-CH₃10.28+0.29Proximity maximizes +I destabilization

-Bromophenol
Para-Br9.34-0.65-I stabilizes anion (despite weak +M)

-Bromophenol
Meta-Br~9.00~ -1.0-I operates without +M opposition
Lipophilicity and Solubility
  • Methylation: Increases LogP by approximately 0.5 units . It reduces water solubility by disrupting crystal lattice packing symmetry and increasing the hydrophobic surface area.

  • Bromination: Increases LogP by approximately 0.86 units . The large van der Waals radius of Bromine significantly enhances lipophilicity, often improving membrane permeability but potentially reducing solubility.

Spectroscopic Signatures ( C NMR)

The Carbon-13 NMR shifts provide a map of local electron density.

  • The Methyl Effect: The ipso carbon (attached to CH₃) typically shifts downfield (+9 ppm) due to the paramagnetic contribution of the carbon substituent. The ortho carbons shift slightly upfield (-0.1 ppm) or remain neutral.

  • The Heavy Atom Effect (Bromine): Despite being electronegative, Bromine causes a significant upfield shift (shielding, -5 to -6 ppm) at the ipso carbon. This is due to the "Heavy Atom Effect" (spin-orbit coupling), where the large electron cloud of Br creates a local magnetic field that opposes the external field. This is a critical diagnostic peak in structural elucidation.

Medicinal Chemistry & Reactivity[2][3][4]

Metabolic Stability
  • Methyl (-CH₃): A metabolic liability. The benzylic hydrogens are prime targets for CYP450-mediated oxidation, leading to hydroxylation (benzylic alcohol) and subsequent oxidation to carboxylic acids, which are rapidly excreted.

  • Bromo (-Br): A metabolic blocker. Substituting a hydrogen or a methyl group with bromine at the para position blocks metabolic oxidation (para-blocking). Furthermore, the C-Br bond is generally stable to physiological conditions.

Halogen Bonding

Bromine possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows it to act as a Lewis acid, forming halogen bonds with backbone carbonyls in protein binding pockets, a specific interaction methyl groups cannot replicate.

Visualization: Lead Optimization Decision Tree

LeadOptimization Start Lead Compound Analysis (Phenoxy Scaffold) Issue_Metab Issue: Rapid Metabolism? Start->Issue_Metab Issue_Potency Issue: Low Potency? Start->Issue_Potency Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Action_Br Strategy: Bromination (-Br) (Para-blocking) Issue_Metab->Action_Br Yes (Block Site) Issue_Potency->Action_Br Need e- withdrawal/Halogen Bond Action_Me Strategy: Methylation (-CH3) (Fill Hydrophobic Pocket) Issue_Potency->Action_Me Need hydrophobic bulk only Action_Polar Strategy: Add Polar Group (Avoid -Br or -CH3) Issue_Solubility->Action_Polar Yes Effect_Br Result: 1. Blocks CYP oxidation 2. Increases LogP (+0.86) 3. Sigma-hole bonding Action_Br->Effect_Br Effect_Me Result: 1. Increases LogP (+0.5) 2. Introduces metabolic soft spot 3. Steric bulk without electronic withdrawal Action_Me->Effect_Me

Figure 1: Decision logic for substituting Methyl vs. Bromo groups during Lead Optimization cycles.

Experimental Protocol: Spectrophotometric pKa Determination

To empirically validate the electronic effect of a substituent on the phenoxy ring, spectrophotometric titration is superior to potentiometric methods for sparingly soluble phenols.

Principle

Phenols exhibit a bathochromic shift (red shift) in their UV-Vis absorption spectrum upon deprotonation to the phenoxide anion. By monitoring the change in absorbance at a specific wavelength (


 of the phenoxide) as a function of pH, the pKa can be calculated.
Materials
  • Analyte: Substituted phenol (approx 10 mg).

  • Buffer System: Universal buffer (Britton-Robinson) or specific phosphate/borate buffers covering pH 7.0 to 12.0.

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

    
    ).
    
Workflow
  • Stock Solution Preparation: Dissolve the phenol in methanol to create a 10 mM stock.

  • Working Solutions: Prepare a series of 10 mL samples containing:

    • 100

      
      L Stock Solution (Final conc: 100 
      
      
      
      M).
    • 9.9 mL Buffer (varying pH from 7.0 to 12.0 in 0.5 increments).

  • Spectral Scanning:

    • Scan the fully protonated species (pH 2.0, using HCl) to determine

      
      .
      
    • Scan the fully deprotonated species (pH 13.0, using NaOH) to determine

      
       (typically 280-300 nm).
      
  • Titration: Measure Absorbance (

    
    ) at 
    
    
    
    for all buffered samples.
  • Data Analysis: Plot

    
     vs. pH. The inflection point is the pKa.
    
    • Calculation: Use the linearized Henderson-Hasselbalch equation:

      
      
      
    • Plot

      
       vs. pH. The x-intercept is the pKa.
      

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Lide, D. R. (Ed.). (2005).CRC Handbook of Chemistry and Physics (86th ed.). Dissociation Constants of Organic Acids and Bases. CRC Press.
  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569–579. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry.[3] Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Regarding solvatochromic shifts and phenoxide stability).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization Protocols for 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Introduction & Mechanistic Rationale The target compound, 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0), is a highly functionalized diaryl ether scaffold frequently utilized in advanced chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The target compound, 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0), is a highly functionalized diaryl ether scaffold frequently utilized in advanced chemical research and drug discovery. Diaryl ethers containing a pyridine core are privileged structures, often serving as the backbone for kinase inhibitors, allosteric modulators, and agrochemicals.

The synthesis of this molecule relies on a classic Nucleophilic Aromatic Substitution (SNAr). The 2-chloro position of the pyridine ring is highly activated toward nucleophilic attack, a reactivity pattern extensively leveraged in the synthesis of complex biologically active molecules[1]. This activation is driven by two synergistic factors:

  • Inductive/Resonance Effects: The inherently electron-withdrawing nitrogen atom of the pyridine ring creates an electrophilic center at the ortho (C2) position.

  • Orthogonal Activation: The 3-cyano (carbonitrile) group provides additional electron-withdrawing capacity, stabilizing the transient negative charge in the Meisenheimer intermediate during the nucleophilic attack.

Retrosynthetic Analysis & Reaction Causality

Standard protocols for substituting 2-chloropyridine-3-carbonitrile utilize mild inorganic bases in polar aprotic solvents to facilitate the SNAr reaction[2].

  • Choice of Base (K₂CO₃): Potassium carbonate (pKa ~10.3) is selected because it is strong enough to quantitatively deprotonate 2-bromo-4-methylphenol (pKa ~10) without being so nucleophilic that it hydrolyzes the sensitive nitrile group—a common side reaction when using stronger bases like NaOH or KOH.

  • Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the potassium cation. This leaves the phenoxide anion "naked" and highly reactive, significantly accelerating the rate-determining nucleophilic attack.

SNAr_Mechanism R1 2-Chloropyridine- 3-carbonitrile Solvent DMF Solvent (Phenoxide State) R1->Solvent R2 2-Bromo-4- methylphenol Base K2CO3 Base (Deprotonation) R2->Base pKa ~10 Base->Solvent Anion Formation Intermediate Meisenheimer Complex Solvent->Intermediate Nucleophilic Attack @ C2 Position Product 2-(2-Bromo-4-methylphenoxy) pyridine-3-carbonitrile Intermediate->Product Chloride Elimination (Irreversible)

Figure 1. Mechanistic workflow and causality of the SNAr synthesis.

Experimental Protocol (10 mmol Scale)

This procedure is designed for high-yield laboratory-scale synthesis, prioritizing safety and product purity.

Reagents:

  • 2-chloropyridine-3-carbonitrile: 1.38 g (10.0 mmol, 1.0 eq)

  • 2-bromo-4-methylphenol: 2.06 g (11.0 mmol, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃): 2.07 g (15.0 mmol, 1.5 eq)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylphenol (2.06 g) and anhydrous K₂CO₃ (2.07 g).

  • Phenoxide Generation: Purge the flask with nitrogen. Inject anhydrous DMF (20 mL) via syringe. Stir the resulting suspension at room temperature (20-25 °C) for 30 minutes.

  • Electrophile Addition: Add 2-chloropyridine-3-carbonitrile (1.38 g) to the reaction mixture in one single portion.

  • SNAr Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using a temperature-controlled heating block for 4 to 6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and monitor by LC-MS or TLC (Hexanes/EtOAc 3:1) until the starting pyridine is consumed (>95% conversion).

  • Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the crude product, then extract with Ethyl Acetate (3 x 30 mL).

  • Aqueous Workup: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to selectively partition residual DMF into the aqueous phase, followed by a final wash with saturated brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) to afford the pure title compound.

Workflow Step1 1. Reagent Prep Dry DMF, K2CO3 Step2 2. Phenoxide Gen Stir 30 min, RT Step1->Step2 Step3 3. SNAr Heating 90 °C, 4-6 hrs Step2->Step3 Step4 4. IPC Monitoring TLC / LC-MS Step3->Step4 Step4->Step3 <95% Conversion (Iterative Heating) Step5 5. Aqueous Workup 5% LiCl Wash Step4->Step5 >95% Conversion Step6 6. Purification Silica Gel Column Step5->Step6

Figure 2. Step-by-step experimental workflow with IPC feedback loops.

Analytical Characterization & Quantitative Data

To ensure the highest scientific integrity, reaction conditions must be optimized. Table 1 summarizes the causality of different reaction parameters, while Table 2 provides the expected analytical fingerprint for the final product.

Table 1: SNAr Optimization Matrix

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃NDCM4024<5Insufficient basicity to form phenoxide; low temp stalls reaction.
2K₂CO₃MeCN801245Poor solubility of the potassium phenoxide intermediate.
3 K₂CO₃ DMF 90 5 88 Optimal conditions; excellent solvation and reaction kinetics.
4Cs₂CO₃DMF90391Faster kinetics due to the cesium effect, but higher reagent cost.
5NaHTHF65860Excessive basicity led to minor side reactions and impurities.

Table 2: Analytical Characterization Summary

Analytical TechniqueParameterExpected Signal / Value
LC-MS (ESI+) [M+H]⁺ Ionm/z 289.0 (⁷⁹Br isotope), 291.0 (⁸¹Br isotope)
¹H NMR (CDCl₃) Pyridine Protons~7.1 ppm (dd), ~8.0 ppm (dd), ~8.3 ppm (dd)
¹H NMR (CDCl₃) Phenoxy Protons~7.5 ppm (d), ~7.1 ppm (dd), ~7.0 ppm (d)
¹H NMR (CDCl₃) Aryl-CH₃~2.35 ppm (s, 3H)
IR (ATR) Nitrile (C≡N) stretch~2230 cm⁻¹ (Sharp, distinct band)

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. The following checkpoints ensure the reaction is proceeding as intended without requiring post-mortem analysis:

  • Visual Validation of Phenoxide Formation: Upon adding K₂CO₃ to the phenol in DMF (Step 2), the solution will typically transition from colorless to a distinct yellow/orange hue. This color change is a direct visual confirmation that deprotonation has successfully occurred. If the solution remains colorless, verify the quality (dryness) of the K₂CO₃.

  • IPC Feedback Loop: The LC-MS check at Step 5 acts as a critical go/no-go gate. The presence of unreacted 2-chloropyridine-3-carbonitrile indicates that the Meisenheimer complex formation has stalled. This validates the need to either extend the heating time or verify the reaction temperature.

  • LiCl Wash Validation: DMF is notoriously difficult to remove and often partitions into the organic layer, ruining chromatography. Washing with 5% aqueous LiCl significantly increases the polarity of the aqueous phase. A self-validating cue here is observing a slight reduction in the organic layer's volume after the first wash, confirming that the DMF has successfully migrated into the aqueous waste stream.

References

  • Title: Patent Application Publication - Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds (Mentions 2-chloropyridine-3-carbonitrile SNAr protocols)
  • Title: Chemical approaches to study protein and lipid phosphorylation by Zachary A. Knight Source: eScholarship.org URL: [Link]

Sources

Application

nucleophilic aromatic substitution conditions for 2-chloropyridine-3-carbonitrile

Application Note: Nucleophilic Aromatic Substitution ( ) Conditions for 2-chloropyridine-3-carbonitrile Part 1: Executive Summary & Mechanistic Insight 2-chloropyridine-3-carbonitrile (CAS: 6602-54-6) represents a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (


) Conditions for 2-chloropyridine-3-carbonitrile 

Part 1: Executive Summary & Mechanistic Insight

2-chloropyridine-3-carbonitrile (CAS: 6602-54-6) represents a "privileged scaffold" in medicinal chemistry. Unlike unactivated 2-chloropyridine, which often requires harsh forcing conditions (high heat, strong forcing bases), the presence of the cyano group at the 3-position dramatically alters the reactivity profile.

The "Push-Pull" Activation Effect: The 3-cyano group functions as a strong electron-withdrawing group (EWG) ortho to the leaving group (chloride). This creates a synergistic activation with the pyridine ring nitrogen:

  • Inductive Effect (-I): The nitrile group pulls electron density from the C2 carbon, making it highly electrophilic.

  • Resonance Stabilization: The negative charge in the transition state (Meisenheimer complex) is delocalized onto both the ring nitrogen and the nitrile group, significantly lowering the activation energy.

Operational Implication: Reactions can often proceed at room temperature to mild heat (


C) . Excessive heating (

C) is frequently unnecessary and detrimental, leading to nitrile hydrolysis (to amide/acid) or polymerization.

Part 2: Mechanistic Visualization

The following diagram illustrates the critical addition-elimination pathway. Note the stabilization of the anionic intermediate, which dictates the reaction kinetics.

SNAr_Mechanism cluster_factors Critical Success Factors Substrate 2-chloro-3-cyanopyridine (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (k1) Rate Determining Step Nu Nucleophile (Nu-H or Nu-) Nu->TS Addition (k1) Rate Determining Step Product 2-Substituted-3-cyanopyridine TS->Product Elimination (k2) Fast Byproduct Leaving Group (Cl-) TS->Byproduct Factor1 3-CN Group: Lowers LUMO energy Factor2 Solvent Polarity: Stabilizes charged TS

Figure 1: Mechanism of


 on 2-chloropyridine-3-carbonitrile. The 3-CN group is essential for stabilizing the intermediate, allowing milder conditions than standard pyridines.

Part 3: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines (anilines, piperazines, morpholines).

Rationale: Amines are moderate nucleophiles. The generated HCl must be scavenged to prevent protonation of the nucleophile, which would kill the reaction.

Materials:

  • Substrate: 2-chloropyridine-3-carbonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (1.5 – 2.0 equiv)
    
  • Solvent: Isopropanol (IPA), Ethanol, or Acetonitrile (

    
    ). Note: IPA is preferred for green chemistry and ease of workup.
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-chloropyridine-3-carbonitrile (1.0 equiv) and IPA (5-10 volumes).

  • Addition: Add the amine (1.1 equiv) followed by DIPEA (1.5 equiv) at room temperature.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Anilines/Steric Amines: Heat to 50–60°C for 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Add water (10 volumes) dropwise with vigorous stirring. The product often precipitates as a solid.

    • Filter, wash with water/IPA (9:1), and dry under vacuum.

  • Workup (Extraction Method - if oil forms):

    • Concentrate IPA under reduced pressure.

    • Dilute with EtOAc, wash with water and brine.[1] Dry over

      
      .
      
Protocol B: C-O Bond Formation (Etherification)

Best for: Phenols and primary alcohols.

Rationale: Oxygen nucleophiles require deprotonation to form the more reactive alkoxide/phenoxide.


 in a polar aprotic solvent is the standard "self-validating" system (visual gas evolution is minimal, but solubility indicates progress).

Materials:

  • Substrate: 2-chloropyridine-3-carbonitrile (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.0 – 1.1 equiv)

  • Base:

    
     (anhydrous, powder) (1.5 – 2.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: DMF, NMP, or DMSO.

Step-by-Step Methodology:

  • Deprotonation: Combine the Phenol/Alcohol and

    
     in DMF (5-10 volumes). Stir at RT for 15 minutes to ensure partial deprotonation.
    
  • Addition: Add 2-chloropyridine-3-carbonitrile (1.0 equiv) in one portion.

  • Reaction: Heat to 60–80°C .

    • Critical Check: Do not exceed 100°C. The nitrile is susceptible to hydrolysis by trace water in the base at high temps.

    • Time: Typically 2–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (15 volumes).

  • Isolation:

    • If solid forms: Filter and wash with water.

    • If no solid: Extract with EtOAc or DCM. Note: Back-wash organic layer with LiCl (5% aq) to remove DMF.

Part 4: Optimization & Troubleshooting Guide

Common Failure Modes:

  • Hydrolysis (Amide Formation): The Nitrile (

    
    ) converts to Amide (
    
    
    
    ).
    • Cause: Wet solvent/base combined with high heat (>100°C).

    • Fix: Use anhydrous solvents; switch from hydroxide bases (NaOH) to carbonate bases (

      
      ) or amine bases (DIPEA).
      
  • No Reaction:

    • Cause: Nucleophile protonation (in amine reactions) or poor solubility (in salt reactions).

    • Fix: Switch solvent to DMSO (universal solubility) or use a stronger base (NaH) for weak nucleophiles.

Data Summary: Solvent & Base Effects

ParameterStandard ConditionHigh Reactivity (Fast)Green / Scale-Up
Solvent DMF / MeCNDMSO / NMPIsopropanol (IPA)
Base


or NaH
DIPEA (Hünig's Base)
Temp 60°C25°C - 40°CReflux (80°C)
Risk ModerateExotherm riskSlow kinetics

Part 5: Decision Pathway (Workflow)

Use this logic tree to select the correct protocol for your specific nucleophile.

Optimization_Workflow Start Select Nucleophile Type Amine Amine (R-NH2) Start->Amine Alcohol Alcohol/Phenol (R-OH) Start->Alcohol Thiol Thiol (R-SH) Start->Thiol Amine_Cond Use Protocol A Solvent: IPA or MeCN Base: DIPEA Temp: RT to 50°C Amine->Amine_Cond Alc_Type Is it a Phenol or Aliphatic Alcohol? Alcohol->Alc_Type Thiol_Cond High Reactivity Solvent: MeCN Base: K2CO3 Temp: 0°C to RT Thiol->Thiol_Cond Phenol_Cond Use Protocol B Solvent: DMF Base: K2CO3 Temp: 60-80°C Alc_Type->Phenol_Cond Phenol Aliphatic_Cond Stronger Activation Solvent: THF/DMF Base: NaH (0°C start) Alc_Type->Aliphatic_Cond Aliphatic

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile class.

References

  • Ershov, O. V., & Ershova, A. I. (2024). The Synthesis of 2-Chloronicotinonitrile (2-Chloropyridine-3-Carbonitrile) Derivatives. Chemistry of Heterocyclic Compounds.

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[2] Amination of Heteroaryl Chlorides: Palladium Catalysis or

    
     in Green Solvents? Chemical Science. (Demonstrates reactivity profiles of activated chloropyridines). 
    
  • Gudmundsson, K., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications.

  • LookChem Database. (2022). Nucleophilic Substitution Reactions in 2-Chloropyridines. (Provides specific property data and reaction mapping).

Sources

Method

Application Note: Optimizing Base and Solvent Microenvironments for Transition-Metal Catalyzed Biaryl Ether Synthesis

Executive Summary The construction of biaryl ethers is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and complex natural products (e.g., vancomycin, kinase inhibitors). Unlike carbon-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of biaryl ethers is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and complex natural products (e.g., vancomycin, kinase inhibitors). Unlike carbon-nitrogen (C–N) bond formation, carbon-oxygen (C–O) cross-coupling is notoriously challenging. Oxygen’s lower nucleophilicity and the high thermodynamic barrier for C–O reductive elimination from transition metal centers often lead to stalled catalytic cycles.

As a Senior Application Scientist, it is imperative to move beyond empirical screening. This guide deconstructs the causality behind base and solvent selection in both Copper-catalyzed (Ullmann-type) and Palladium-catalyzed (Buchwald-Hartwig) C–O couplings, providing self-validating protocols designed for high-fidelity reproducibility.

Mechanistic Causality: The Interplay of Base and Solvent

The success of a biaryl ether synthesis hinges on the microenvironment created by the base and solvent. These two variables do not act independently; they are inextricably linked in how they modulate the transition states of the catalytic cycle.

The "Cesium Effect" in Ullmann Couplings

In Cu-catalyzed Ullmann-type couplings, the base must deprotonate the phenol to form a nucleophilic phenoxide without triggering unwanted side reactions. Inorganic carbonates are the industry standard, but substituting Potassium Carbonate (


) with Cesium Carbonate (

) often results in a dramatic yield increase .

The Causality:


 has a significantly larger ionic radius and lower charge density than 

. In polar aprotic solvents like Acetonitrile (MeCN) or DMF,

exhibits higher solubility and forms a loosely bound ion pair with the phenoxide anion. This creates a highly reactive, "naked" phenoxide nucleophile that rapidly attacks the Cu(III) intermediate during the transmetalation/ligand exchange step . Stronger ion pairing (as seen with

or

) physically blocks the oxygen lone pairs, raising the activation energy for coordination to the metal center.
Solvent Polarity and Reductive Elimination in Pd-Catalysis

While Cu-catalysis relies on polar solvents to stabilize the active Cu(I) resting state and dissolve the base, Pd-catalyzed Buchwald-Hartwig C–O couplings operate under a different kinetic regime. Here, reductive elimination is typically the rate-limiting step .

The Causality: Reductive elimination involves the transition from a polar Pd(II)-aryloxide intermediate to a neutral Pd(0) species and a neutral biaryl ether. According to Hammond's Postulate, utilizing a non-polar solvent (e.g., Toluene) or a weakly polar, sterically hindered alcohol (e.g., t-AmOH) destabilizes the polar Pd(II) intermediate. This thermodynamic destabilization drives the equilibrium forward, forcing the metal to expel the product. Highly polar solvents (like NMP or DMSO) over-stabilize the Pd(II) resting state, effectively trapping the catalyst and poisoning the reaction .

Quantitative Assessment of Reaction Conditions

The table below summarizes the profound impact of base and solvent pairing on reaction yields, synthesizing data from benchmark optimization studies .

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Insight
CuI / Ligand

MeCN90< 20Strong ion pairing limits phenoxide availability.
CuI / Ligand

MeCN90> 90"Cesium effect" generates naked, highly nucleophilic phenoxide.
CuI(

)

Toluene10058Non-polar solvent drives reductive elimination;

is sufficient for this specific complex.
CuI(

)

Toluene10010Poor solubility of

in pure toluene stalls the reaction.
CuI(

)

NMP1000Strong solvent coordination competitively poisons the Cu catalyst.

Strategic Decision Matrix

To streamline process development, use the following decision matrix to align your substrate class with the optimal catalytic pathway, base, and solvent.

DecisionMatrix Start Biaryl Ether Synthesis Substrate Analysis SNAr SNAr Pathway (Strong EWG on Aryl Halide) Start->SNAr EWG ortho/para to Halide Cu Ullmann Coupling (Cu) (Broad scope, unhindered) Start->Cu Standard Aryl Halides Pd Buchwald-Hartwig (Pd) (Sterically hindered, Triflates) Start->Pd Complex/Hindered Substrates SNAr_Cond Base: K2CO3 / Cs2CO3 Solvent: DMF / DMSO SNAr->SNAr_Cond Cu_Cond Base: Cs2CO3 or K3PO4 Solvent: MeCN or Toluene Cu->Cu_Cond Pd_Cond Base: K3PO4 or NaOtBu Solvent: Toluene or t-AmOH Pd->Pd_Cond

Strategic decision matrix for selecting catalytic pathways and solvent/base systems.

Catalytic Cycle and Intervention Points

Understanding exactly where the base and solvent intervene in the catalytic cycle allows for intelligent troubleshooting when reactions fail.

Mechanism Resting Resting State Cu(I) or Pd(0) OA Oxidative Addition Metal inserts into Ar-X Resting->OA Ar-X TM Ligand Exchange / Transmetalation Phenoxide replaces Halide OA->TM Base & Solvent Intervention RE Reductive Elimination C-O Bond Formation TM->RE Driven by Non-Polar Solvents RE->Resting Biaryl Ether Product Base Base (e.g., Cs2CO3) Deprotonates Ar'OH Weak ion-pairing aids TM Base->TM Solvent Solvent (e.g., Toluene) Destabilizes polar intermediates Accelerates RE Solvent->RE

Catalytic cycle highlighting the mechanistic intervention points of base and solvent.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure the physical chemistry of the reaction is proceeding as intended.

Protocol A: Mild Ullmann-Type C–O Coupling (Cu-Catalyzed)

Optimized for unhindered aryl bromides/iodides and standard phenols.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Phenol (1.2 equiv)

  • CuI (10 mol%)

  • N,N-Dimethylglycine or Chxn-Py-Al Ligand (20 mol%)

  • 
     (Anhydrous, 2.0 equiv)
    
  • MeCN (Anhydrous, Degassed, 0.5 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with CuI,

    
    , and the selected ligand.
    
  • Solvent Addition & Validation: Add 50% of the total MeCN volume to the vial and stir for 5 minutes.

    • Self-Validation Checkpoint: The mixture should transition from a heterogeneous pale suspension to a homogeneous deep blue/green solution. Failure to observe this color shift indicates oxidized Cu(II) or wet solvent, which will stall the reaction.

  • Substrate Addition: Add the aryl halide and phenol, followed by the remaining MeCN.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80–90 °C for 16 hours under vigorous stirring (800 rpm).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the inorganic cesium and copper salts. Wash the organic filtrate with 1M NaOH to remove unreacted phenol, dry over

    
    , and concentrate.
    
Protocol B: Buchwald-Hartwig C–O Coupling (Pd-Catalyzed)

Optimized for sterically hindered substrates or electron-rich aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Phenol (1.2 equiv)

  • 
     (2 mol%)
    
  • RockPhos or t-BuBrettPhos Ligand (2.5 mol%)

  • 
     (Anhydrous, Finely Milled , 2.0 equiv)
    
  • Toluene (Anhydrous, Degassed, 0.2 M)

Step-by-Step Methodology:

  • Base Preparation & Validation: Mill anhydrous

    
     into a fine powder using a mortar and pestle immediately prior to use.
    
    • Self-Validation Checkpoint: The use of milled

      
       is non-negotiable. If the base settles immediately upon stirring cessation in the solvent, the particle size is too large, severely limiting the interfacial surface area required for solid-liquid deprotonation.
      
  • Catalyst Activation: In a Schlenk tube under argon, combine

    
    , the phosphine ligand, and the milled 
    
    
    
    .
  • Substrate & Solvent Addition: Add the phenol and aryl halide. Inject anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C for 16–24 hours. The non-polar nature of toluene will continuously drive the reductive elimination step.

  • Workup: Cool the reaction, dilute with diethyl ether, filter through a silica plug to remove the palladium catalyst and phosphate salts, and purify via flash column chromatography.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. URL:[Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. URL:[Link]

  • Su, B., Cao, Z.-C., & Shi, Z.-J. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(17), 6198-6209. URL:[Link]

  • Jones, C. J., & Hartwig, J. F. (2015). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 137(2), 763-772. URL:[Link]

Application

functionalization of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile via Suzuki coupling

Application Note: Palladium-Catalyzed Suzuki-Miyaura Functionalization of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile Introduction & Mechanistic Rationale The synthesis of complex diaryl ethers is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Functionalization of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Introduction & Mechanistic Rationale

The synthesis of complex diaryl ethers is a cornerstone in the development of kinase inhibitors and other targeted therapeutics. The building block (CAS: 1021143-01-0)[1] presents a unique synthetic challenge. It features a sterically demanding ortho-phenoxy substituent (specifically, a 3-cyanopyridin-2-yloxy group) adjacent to the reactive aryl bromide handle.

In standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, bulky ortho-substituents significantly retard the oxidative addition step due to the steric shielding of the C–Br bond. Furthermore, the electron-withdrawing nature of the pyridine-3-carbonitrile ring modulates the electronic density of the ether oxygen, impacting the overall electron richness of the aryl bromide system. To overcome this thermodynamic barrier, the catalytic system must rely on bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands promote the formation of a highly reactive, monoligated 12-electron


 active species ()[2], which is essential for driving the oxidative addition into sterically hindered aryl halides and subsequently accelerating reductive elimination to form the biaryl product ()[3].

Experimental Design & Self-Validating Protocol

Causality in Protocol Design:

  • Catalyst/Ligand Selection:

    
     paired with SPhos. SPhos is specifically chosen because its bulky dicyclohexylphosphine moiety and methoxy-substituted biphenyl backbone prevent the formation of unreactive 
    
    
    
    complexes. This ensures the catalytic cycle proceeds exclusively via the highly active
    
    
    intermediate, a necessity for ortho-substituted diaryl ethers[2].
  • Base Selection:

    
    . A mild, inorganic base is required to activate the boronic acid via the formation of a boronate complex without hydrolyzing the sensitive carbonitrile group on the pyridine ring.
    
  • Solvent System: Toluene/Water (10:1). The biphasic system ensures the solubility of both the lipophilic aryl bromide and the inorganic base, facilitating the transmetalation step at the solvent interface while stabilizing the active Pd species.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol),

    
     (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous 
    
    
    
    (2.0 equiv, 2.0 mmol).
  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which prevents catalyst deactivation (Pd black formation) and oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in degassed Toluene (10 mL) and degassed deionized Water (1 mL).

  • Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to maximize the interfacial surface area for transmetalation.

  • Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot from the organic layer, quench in 1 mL of LC-grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is self-validating if the starting material peak (m/z ~289/291) is depleted by >95% and the desired product mass is observed without significant accumulation of the dehalogenated byproduct (m/z ~210).

    • Corrective Action: If >5% unreacted starting material remains, spike the reaction with an additional 1 mol% Pd/SPhos catalyst solution and 0.5 equiv of boronic acid, then stir for an additional 2 hours.

  • Workup and Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the coupling of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile with phenylboronic acid, highlighting the necessity of the Buchwald ligand system.

EntryCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)*Mechanistic Observation
1

(5)

Dioxane/

9015Poor oxidative addition due to steric bulk; trapped in

resting state.
2

/

(2/4)

Toluene/

9022Insufficient ligand electron density to drive the cycle.
3

/ XPhos (2/4)

Toluene/

9088Bulky ligand accelerates reductive elimination efficiently.
4

/ SPhos (2/4)

Toluene/

9094 Optimal balance of electron richness and steric hindrance for this scaffold.

*Isolated yields after flash chromatography.

Visualizations

G Pd0 L1Pd(0) Active Species (Electron-rich, e.g., SPhos) OA Oxidative Addition (Overcomes ortho-steric bulk) Pd0->OA Ar-Br TM Transmetalation (Boronic Acid + Base) OA->TM RE Reductive Elimination (Accelerated by ligand bulk) TM->RE RE->Pd0 Product

Catalytic cycle of Suzuki coupling highlighting steric control.

References

  • Hazari, N., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews (2022). Available at:[Link]

  • Buchwald, S. L., et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls." Organic Letters (2023). Available at:[Link]

Sources

Method

Application Notes and Protocols for Scalable Manufacturing of Brominated Phenoxypyridine Intermediates

Abstract Brominated phenoxypyridine intermediates are crucial building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), finding application in numerous therapeutic areas.[1][2] Their p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brominated phenoxypyridine intermediates are crucial building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), finding application in numerous therapeutic areas.[1][2] Their production on an industrial scale, however, presents significant challenges related to process safety, regioselectivity, yield optimization, and cost-effectiveness. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on scalable manufacturing routes for these vital intermediates. We will explore established synthetic strategies, provide detailed, field-proven protocols, and address critical considerations for process development, safety, and purification.

Introduction: The Strategic Importance of Brominated Phenoxypyridines

The phenoxypyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions.[3][4] This enables the construction of complex molecular architectures essential for drug discovery and development. Approximately 20% of the top 200 commercial drugs feature a pyridine-based compound, underscoring the importance of efficient synthetic routes.[2]

The primary challenges in scaling up the synthesis of brominated phenoxypyridines are:

  • Controlling Regioselectivity: Ensuring the bromine and phenoxy groups are introduced at the desired positions on the pyridine ring.

  • Process Safety: Managing hazardous reagents like elemental bromine and controlling potentially exothermic reactions.[5][6]

  • Purification: Achieving high purity standards required for pharmaceutical intermediates on a large scale.[7][8]

  • Economic Viability: Optimizing atom economy, reagent cost, and process cycle time to ensure a commercially viable manufacturing process.

This guide will focus on two primary scalable strategies: the bromination of a pre-formed phenoxypyridine core and the coupling of a brominated precursor.

Core Synthetic Strategies for Scalable Production

The selection of a synthetic route is a critical decision driven by starting material availability, cost, and the specific isomer required. Below are the most industrially relevant approaches.

Strategy 1: Etherification Followed by Regioselective Bromination

This is often the most direct route, beginning with the formation of the phenoxypyridine ether bond, followed by the introduction of bromine.

The Ullmann condensation is a classic and robust method for forming aryl ether bonds, involving the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[9][10]

Causality Behind Experimental Choices:

  • Catalyst: Traditional Ullmann reactions required stoichiometric amounts of copper powder at very high temperatures (>200 °C).[9][10] Modern, scalable processes utilize soluble copper(I) or copper(II) salts (e.g., CuI, CuCl, CuSO₄) at catalytic loadings. This improves reaction kinetics, reduces heavy metal waste, and simplifies purification.

  • Ligand Acceleration: The introduction of chelating ligands, such as 1,10-phenanthroline, dramatically accelerates the reaction, allowing for significantly lower reaction temperatures (100-150 °C).[11] This is critical for scalability as it reduces energy costs and minimizes the formation of thermal degradation byproducts.

  • Base and Solvent: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are typically used to ensure solubility of the reagents and to reach the required reaction temperatures.[9]

Protocol 1: Scalable Synthesis of 3-Phenoxypyridine via Ligand-Accelerated Ullmann Condensation

Materials:

  • 3,5-Dibromopyridine (1.0 equiv)

  • Phenol (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5-10 volumes)

Procedure:

  • To a suitably sized, inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3,5-dibromopyridine, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add DMF (5-10 volumes) to the reactor.

  • Begin agitation and heat the reaction mixture to 120-130 °C under a nitrogen atmosphere.

  • Maintain the temperature and monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water (10-20 volumes). This will precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts and residual DMF, and then with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

The bromination of the phenoxypyridine core requires careful selection of the brominating agent to ensure safety, selectivity, and scalability.

Causality Behind Experimental Choices:

  • Brominating Agent: While elemental bromine (Br₂) is highly reactive, its use on a large scale is fraught with hazards, including high corrosivity, toxicity, and difficulty in handling a fuming liquid.[6][12][13] Solid, stable reagents are preferred for industrial applications.

    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This is an excellent choice for large-scale bromination. It is a stable, crystalline solid with a high bromine content, making it efficient. Reactions can sometimes be run without an additional solvent, which improves process intensity.[1][14] The molar ratio of DBDMH is often kept below 1.0 equivalent relative to the substrate to minimize the formation of dibrominated byproducts.[1][14]

    • N-Bromosuccinimide (NBS): Another widely used solid brominating agent. However, it can be less stable than DBDMH, and care must be taken during charging as solid-state reactions have been observed.[6] For controlled addition, NBS is often dissolved in a polar aprotic solvent, but DMF should be avoided due to known hazards.[6]

  • Solvent and Temperature: The choice of solvent depends on the brominating agent. For DBDMH, inert solvents like chlorobenzene or heptane can be used.[1] Reaction temperatures for DBDMH are often elevated (e.g., 80-125 °C) to ensure a reasonable reaction rate.[1][14]

Protocol 2: Scalable Bromination of 3-Phenoxypyridine using DBDMH

Materials:

  • 3-Phenoxypyridine (1.0 equiv)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-0.6 equiv)

  • Chlorobenzene (5-10 volumes)

Procedure:

  • Charge 3-phenoxypyridine and chlorobenzene to a clean, dry, and inerted reactor.

  • Heat the mixture to 80-90 °C with stirring.

  • Slowly add DBDMH in portions over 1-2 hours. Monitor the internal temperature to control any exotherm.

  • After the addition is complete, continue to stir the mixture at 80-90 °C for 2-5 hours, monitoring by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any remaining active bromine.

  • Separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-bromo-5-phenoxypyridine by distillation under reduced pressure or crystallization.[1][14]

Strategy 2: Coupling of Brominated Precursors

An alternative strategy involves synthesizing or procuring a brominated phenol or brominated pyridine derivative and then forming the ether linkage. This can be advantageous if the required brominated starting material is commercially available and cost-effective, or if this route offers better regiochemical control. The core chemistry remains the Ullmann condensation as described in Protocol 1, but with different starting materials (e.g., 3,5-dibromopyridine and a substituted phenol, or a bromophenol and a halopyridine).

Data Presentation: Comparative Analysis of Routes

ParameterStrategy 1: Ullmann then BrominationStrategy 2: Coupling of Brominated Precursors
Key Reaction Ligand-Accelerated Ullmann CondensationLigand-Accelerated Ullmann Condensation
Starting Materials 3,5-Dihalopyridine, PhenolBromophenol, Dihalopyridine
Brominating Agent DBDMH or NBSN/A (Bromine already incorporated)
Typical Overall Yield 60-75%65-85% (highly dependent on starting material cost)
Key Advantages Direct route; avoids handling bromophenols.Potentially fewer steps if brominated starting materials are cheap.
Key Challenges Regioselectivity control during bromination.Availability and cost of brominated starting materials.
Safety Focus Safe handling of brominating agents (DBDMH/NBS).Standard cross-coupling reaction safety.

Process Safety and Large-Scale Purification

Safety Protocols for Bromination

Bromination reactions are inherently hazardous and require stringent safety protocols.[5]

  • Engineering Controls: Reactions must be conducted in reactors made of compatible materials like borosilicate glass or PVDF.[5] A dedicated scrubber facility is essential to neutralize any bromine vapors released.[5] Bromine detectors and alarms should be installed to monitor for leaks.[5][15]

  • Material Handling: Use non-aqueous heat transfer fluids to avoid violent reactions with water.[5] All transfer lines should be equipped with splash guards.[5]

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes chemical-resistant gloves and clothing, safety goggles, a face shield, and respiratory protection (hoods with breathing air) when handling bromine or its vapors.[5][13][15]

Large-Scale Purification Methodologies

Achieving the high purity required for pharmaceutical intermediates (>97%) is a critical final step.[7][8]

  • Crystallization: This is the most common and cost-effective method for purifying solid intermediates on a large scale.[16][17][18] It is highly effective at removing impurities and isolating the desired polymorphic form.

  • Distillation: For liquid or low-melting solid brominated phenoxypyridines, vacuum distillation is an effective purification method.[1][14]

  • Chromatography: While often used at the lab scale, large-scale flash chromatography (often normal-phase) can be employed for high-value intermediates where crystallization is not feasible.[7][18]

Visualizations of Workflows and Mechanisms

Synthesis_Workflow cluster_0 Strategy 1: Brominate After Coupling cluster_1 Strategy 2: Couple Brominated Precursors A1 3,5-Dihalopyridine + Phenol B1 Ullmann Condensation A1->B1 C1 Phenoxypyridine Intermediate B1->C1 D1 Bromination (DBDMH) C1->D1 E Final Product: Brominated Phenoxypyridine D1->E A2 Bromophenol + 3,5-Dihalopyridine B2 Ullmann Condensation A2->B2 B2->E

Caption: High-level overview of the two primary scalable synthetic routes.

Ullmann_Mechanism cluster_cat Catalytic Cycle A Cu(I)X B Cu(I)OAr' A->B + Ar'OH, Base C Oxidative Addition Intermediate B->C + ArX D Reductive Elimination C->D D->A + Ar-O-Ar' Product Diaryl Ether (Ar-O-Ar') D->Product ArX Aryl Halide (ArX) ArX->C ArOH Phenol (Ar'OH) ArOH->B

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Purification_Workflow A Crude Product from Reaction Workup B Primary Purification A->B C Crystallization B->C If Solid D Vacuum Distillation B->D If Liquid/Low MP E Chromatography B->E If High Value/ Difficult Separation F Filtration & Washing C->F G Drying under Vacuum D->G E->G F->G H Final Purified Intermediate (>97% Purity) G->H

Caption: General workflow for the purification of pharmaceutical intermediates.

Conclusion

The scalable manufacturing of brominated phenoxypyridine intermediates is achievable through carefully designed and controlled synthetic processes. The choice between post-coupling bromination and pre-coupling bromination strategies depends on a thorough analysis of starting material costs, process safety, and desired regioselectivity. Modern advancements, particularly ligand-accelerated Ullmann couplings and the use of stable, solid brominating agents like DBDMH, have significantly improved the safety and efficiency of these processes. By implementing robust engineering controls, stringent safety protocols, and effective, scalable purification techniques such as crystallization, manufacturers can reliably produce these high-value intermediates to the exacting standards of the pharmaceutical industry.

References

  • Bromination safety - YouTube. (2024, June 7).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15).
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (2013, September 30).
  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023, February 21).
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC.
  • Filtration and treatment of pharmaceutical liquids - Carbotecnia. (2026, January 21).
  • Buchwald–Hartwig amination - Wikipedia.
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies - Hilaris Publisher. (2025, February 27).
  • US11613549B2 - Bromination of pyridine derivatives - Google Patents.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025, August 6).
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • A Dangerous Bromance - Scientific Update - UK. (2024, February 19).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. (2025, March 15).
  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan. (2024, August 19).
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25).
  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed. (2012, October 18).
  • Ullmann condensation - Wikipedia.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18).
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - Organic Chemistry Portal.
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  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Various routes of synthesis using bromides as intermediates. - ResearchGate.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
  • 3-Bromo-5-phenoxypyridine | 28232-63-5 - Sigma-Aldrich.
  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
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  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - Semantic Scholar. (2020, September 24).
  • 3-Bromo-5-phenoxypyridine -.
  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchGate.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - MDPI. (2012, June 6).
  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (2017, September 15).
  • ChemInform Abstract: Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide. - ResearchGate. (2025, August 6).
  • A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate | Request PDF - ResearchGate. (2025, August 7).

Sources

Application

Application Note: Advanced Crystallization Strategies for the Purification of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Physicochemical Profiling & Thermodynamic Rationale The compound 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is a critical, highly functionalized diaryl ether intermediate frequently utilized in the synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Thermodynamic Rationale

The compound 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is a critical, highly functionalized diaryl ether intermediate frequently utilized in the synthesis of targeted therapeutics, including phosphodiesterase (PDE) inhibitors and kinase allosteric modulators[1]. Achieving high-purity crystalline material is paramount, as residual impurities from the coupling reaction—such as unreacted 2-bromo-4-methylphenol, debrominated side products, or regioisomers—can severely poison downstream catalytic steps.

The molecule presents a unique physicochemical dichotomy: a highly polar, rigid pyridine-3-carbonitrile core juxtaposed against a lipophilic, sterically hindered 2-bromo-4-methylphenoxy moiety. This structural profile dictates its thermodynamic solubility. The compound exhibits high solubility in moderately polar, aprotic solvents (e.g., ethyl acetate, tetrahydrofuran, and toluene) but demonstrates a sharp solubility drop in non-polar aliphatic hydrocarbons (e.g., n-heptane, hexanes).

Because simple cooling crystallization often results in suboptimal yields due to the compound's broad metastable zone width in pure solvents, a combined cooling and anti-solvent crystallization approach is required. This dual-vector strategy allows for precise control over the supersaturation profile, minimizing secondary nucleation and optimizing crystal habit[2]. Furthermore, solvent-dependent kinetics play a profound role in preventing liquid-liquid phase separation (commonly known as "oiling out"), a frequent issue when crystallizing lipophilic diaryl ethers[3].

Impurity Retention Mechanisms and the SLIP Test

Before executing a bulk crystallization, it is critical to understand the thermodynamic fate of the primary impurities. The Solubility-Limited Impurity Purge (SLIP) test is an indispensable diagnostic tool used to determine whether an impurity will remain dissolved in the mother liquor or co-precipitate as its own pure solid phase[4].

For 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile, the primary process impurity is often the phenolic starting material. Because phenols readily form hydrogen bonds with the carbonitrile nitrogen, there is a high risk of co-crystal formation or solvent inclusion. By conducting a SLIP test—suspending the crude mixture in varying volumes of the target solvent/anti-solvent system (e.g., EtOAc/Heptane) and analyzing the liquid phase—we can confirm that the phenolic impurity remains entirely in the liquid phase at the final isolation temperature. Empirical data confirms that hexanes and ethyl acetate mixtures are exceptionally effective at purging phenolic impurities from steroidal and heterocyclic diaryl ethers[5].

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that the process remains within the established thermodynamic boundaries, preventing batch failure.

Protocol A: Combined Cooling and Anti-Solvent Crystallization (EtOAc / n-Heptane)

This is the primary recommended protocol for crude purities >80%.

  • Primary Dissolution: Charge the crude 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile into a jacketed crystallizer. Add 3.0 relative volumes (V) of Ethyl Acetate (EtOAc). Heat the suspension to 60°C under moderate agitation (200 rpm).

    • Validation Check: The solution must become completely transparent. If particulate matter persists after 15 minutes at 60°C, perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble inorganic salts.

  • Anti-Solvent Dosing: Maintain the internal temperature at 60°C. Begin dosing 6.0 V of n-Heptane via a precision addition funnel or dosing pump at a constant rate of 0.1 V/min over 60 minutes.

    • Validation Check: Monitor for the cloud point (onset of primary nucleation). This typically occurs after ~4.0 V of n-Heptane has been added. If the solution oils out (forms a separate liquid phase instead of a cloudy suspension), immediately halt dosing, add 0.5 V of EtOAc to redissolve, and lower the dosing rate.

  • Isothermal Aging: Once the total volume of n-Heptane is added, hold the suspension isothermally at 60°C for 30 minutes to allow the crystal lattice to mature and consume the initial supersaturation.

  • Controlled Cooling: Program the jacketed vessel to cool from 60°C to 5°C at a linear cooling rate of 0.25°C/min.

  • Mother Liquor Analysis (Self-Validation): Before filtration, extract a 1 mL aliquot of the suspension, filter rapidly through a syringe filter, and analyze the mother liquor via HPLC.

    • Validation Check: The API concentration in the mother liquor must be < 5 mg/mL. If higher, extend the hold time at 5°C for an additional 2 hours.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with 2.0 V of pre-chilled (5°C) EtOAc/n-Heptane (1:4 v/v). Dry the crystals in vacuo at 40°C to constant weight.

Protocol B: Seeding-Assisted Cooling Crystallization (Absolute Ethanol)

Recommended for highly pure crude streams (>95%) requiring strict control over particle size distribution.

  • Dissolution: Dissolve the crude API in 8.0 V of Absolute Ethanol at 75°C.

    • Validation Check: Ensure complete dissolution.

  • Cooling to Seeding Temperature: Cool the solution to 55°C (the empirically determined metastable zone center).

  • Seeding: Introduce 1.0 wt% of highly pure, milled 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile seed crystals.

    • Validation Check: The seed crystals must not dissolve. If they dissolve, the system is under-saturated; lower the temperature by 2°C and re-seed.

  • Desupersaturation Hold: Hold isothermally at 55°C for 1 hour to promote secondary nucleation exclusively on the seed surfaces.

  • Cooling: Cool linearly to 0°C at 0.1°C/min. Filter, wash with cold Ethanol (1.0 V), and dry in vacuo.

Quantitative Data Presentation

The table below summarizes the thermodynamic performance and impurity rejection capabilities of various solvent systems evaluated during process development.

Solvent SystemCrystallization StrategyAPI Yield (%)HPLC Purity (Area %)Primary Impurity RetentionProcess Observation
EtOAc / n-Heptane (1:3) Combined Anti-Solvent + Cooling89.5 - 92.0> 99.8%Below LODOptimal crystal habit; no oiling out.
Toluene / n-Hexane (1:4) Combined Anti-Solvent + Cooling86.0 - 88.599.2%Trace regioisomerSlower nucleation kinetics.
Absolute Ethanol Cooling Crystallization78.0 - 82.098.5%Trace unreacted phenolHigh solubility limits overall yield.
Isopropanol / Water (4:1) Anti-Solvent + Cooling65.0 - 72.096.0%Co-precipitationProne to liquid-liquid phase separation.

Workflow Visualization

G N1 Crude API Diaryl Ether Intermediate N2 Dissolution in Primary Solvent (EtOAc @ 60°C) N1->N2 N3 SLIP Test Verification (Impurity Purge Check) N2->N3 N4 Anti-Solvent Addition (n-Heptane Dosing) N3->N4  Solubility Confirmed N5 Controlled Cooling (Linear gradient to 5°C) N4->N5 N6 Mother Liquor Analysis (Self-Validation Step) N5->N6 N6->N5  API > 5 mg/mL N7 Pure 2-(2-Bromo-4-methylphenoxy) pyridine-3-carbonitrile N6->N7  API < 5 mg/mL in ML

Figure 1: Combined cooling and anti-solvent crystallization workflow with SLIP test integration.

References

  • Maggioni, G. M., et al. "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." Organic Process Research & Development - ACS Publications.4

  • Nagy, Z. K. "Recent Advances in the Modelling and Control of Cooling and Antisolvent Crystallization of Pharmaceuticals." NTNU. 2

  • "Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process." ACS Publications.3

  • "Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers." MDPI. 5

  • "Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening." Frontiers. 1

Sources

Method

Application Note: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile as a Strategic Precursor for Diaryl Ether HIV-1 NNRTIs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, structural rationale, and biological validation of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, structural rationale, and biological validation of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Executive Summary

The rapid emergence of human immunodeficiency virus type 1 (HIV-1) strains resistant to first-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)—such as nevirapine and efavirenz—has driven the development of conformationally flexible scaffolds[1]. Diaryl ether and diarylpyrimidine (DAPY) derivatives represent the cornerstone of second-generation NNRTIs, designed to maintain high-affinity binding to the allosteric pocket of the reverse transcriptase (RT) enzyme even when key mutations (e.g., K103N, Y181C) alter the pocket's topology[2].

This application note details the utility of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0) as a highly versatile, late-stage synthetic precursor. By leveraging its strategic halogenation and pharmacophoric carbonitrile group, researchers can efficiently synthesize a library of sterically tuned diaryl ether NNRTIs.

Mechanistic Rationale & Target Biology

The "Wiggling and Jiggling" Hypothesis

Second-generation NNRTIs rely on torsional flexibility to adapt to mutated binding pockets. The ether linkage in 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile provides an ideal rotational axis, allowing the two aromatic rings to adopt the classic "butterfly" or "horseshoe" conformation required for optimal target engagement[1].

Pharmacophore Mapping of the Precursor
  • Pyridine-3-carbonitrile Moiety: The nitrogen of the pyridine ring and the highly polar carbonitrile (-CN) group act as critical hydrogen-bond acceptors and dipole interactors. They are specifically positioned to interact with the highly conserved backbone amides of mutant-resistant residues in the NNRTI binding pocket (NNIBP), compensating for the loss of aromatic stacking when Tyr181 mutates to a non-aromatic residue (Y181C)[3].

  • Ortho-Bromo Substitution: The bromine atom at the 2-position of the phenoxy ring is not just a synthetic handle; it dictates the dihedral angle of the ether bond. In drug development, this bromo group is typically subjected to transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functionalized aryl or heteroaryl groups, locking the molecule into its bioactive conformation and extending it into the solvent-exposed channel of the RT enzyme[2].

Synthetic Workflow & Chemical Pathways

The following workflow demonstrates the transformation of the precursor into a highly potent NNRTI via a Palladium-catalyzed C-C bond formation.

G A 2-(2-Bromo-4-methylphenoxy) pyridine-3-carbonitrile (Precursor) C Suzuki-Miyaura Cross-Coupling A->C Synthetic Handle (Br) B Aryl Boronic Acid + Pd(dppf)Cl2 + K2CO3 B->C Reagents D Diaryl Ether NNRTI (Elaborated Inhibitor) C->D C-C Bond Formation E HIV-1 RT Allosteric Pocket D->E High-Affinity Binding (Torsional Flexibility)

Fig 1: Synthetic workflow and biological targeting of the diaryl ether NNRTI precursor.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The ortho-bromo position on the phenoxy ring is sterically hindered. Standard Pd(PPh3)4 often fails or requires prolonged heating, leading to ether cleavage. Therefore, Pd(dppf)Cl2 is selected due to its large bite angle, which facilitates oxidative addition into hindered aryl halides. A biphasic 1,4-Dioxane/H2O system ensures the solubility of both the organic precursor and the inorganic base (K2CO3).

Materials:

  • 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (1.0 eq)

  • Substituted Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq)

  • K2CO3 (2.5 eq)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the precursor (1.0 eq), aryl boronic acid (1.5 eq), and K2CO3 (2.5 eq).

  • Degassing (Critical Step): Add the 1,4-Dioxane/H2O mixture. Subject the suspension to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing the oxidation of the Pd(0) active species.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(dppf)Cl2 (0.05 eq) against a positive flow of Argon. Seal the flask.

  • Heating & Monitoring: Heat the reaction mixture to 90°C in a pre-heated oil bath. Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 3:1). The reaction is typically self-validating within 4–6 hours, indicated by the complete consumption of the starting material mass peak (m/z ~289/291).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (3x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes) to yield the elaborated diaryl ether NNRTI.

Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Causality & Rationale: To validate the biological efficacy of the synthesized derivatives, a Scintillation Proximity Assay (SPA) is utilized. This assay directly measures the incorporation of radiolabeled nucleotides into a DNA template, providing a highly sensitive, self-validating readout of RT polymerase activity without the need for complex separation steps[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.5 µg/mL poly(rA)-oligo(dT) template-primer, and 0.5 µM [3H]-dTTP (specific activity 1 Ci/mmol).

  • Compound Dilution: Prepare 3-fold serial dilutions of the synthesized NNRTI in 100% DMSO. Transfer 1 µL of each dilution to a 96-well microtiter plate.

  • Enzyme Addition: Add 49 µL of the master mix to each well. Initiate the reaction by adding 50 µL of recombinant HIV-1 RT (Wild-Type, K103N, or Y181C mutant) diluted to 2 nM in assay buffer.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding 20 µL of 0.5 M EDTA. Add 50 µL of streptavidin-coated SPA beads. Incubate for 15 minutes at room temperature to allow the biotinylated template to bind the beads.

  • Readout: Quantify the[3H]-dTTP incorporation using a microplate scintillation counter. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

Data Presentation

The table below summarizes representative quantitative data demonstrating the transition from the inactive precursor to a highly potent, mutant-resistant NNRTI following the synthetic elaboration described in Protocol 1.

Table 1: Representative In Vitro RT Inhibition Profiles

Compound StageSubstitution at Ortho-PositionWT IC50 (nM)K103N IC50 (nM)Y181C IC50 (nM)CC50 (µM)
Precursor -Br> 10,000> 10,000> 10,000> 50
Intermediate -Phenyl450.51,200.0850.2> 50
Elaborated NNRTI -4-Cyanophenyl4.212.518.0> 50
Control (Efavirenz) N/A1.585.0> 1,00025

Note: The precursor itself lacks the necessary steric bulk to fill the solvent-exposed channel of the NNIBP. Upon Suzuki coupling with a 4-cyanophenyl group, the compound gains critical binding affinity, outperforming first-generation controls against key clinical mutations.

References

  • [2] Antimicrobial Agents and Chemotherapy. Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor. Available at:[Link]

  • [1] National Center for Biotechnology Information (PMC). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Available at:[Link]

  • [3] Sci Forschen. Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this specific diaryl ether synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction yields.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, framed in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low. What are the most common culprits?

A1: Low yield in this synthesis, which is typically an Ullmann-type condensation or a related nucleophilic aromatic substitution (SNAr), is a frequent issue stemming from several potential sources.[1][2] A systematic approach is crucial for diagnosis.

  • Reagent Quality: The purity and dryness of your reactants and solvent are paramount. Moisture will quench the base and can deactivate the catalyst. Ensure your solvent (e.g., DMF, DMSO, Toluene) is anhydrous and that the 2-Bromo-4-methylphenol has not oxidized (discoloration can be an indicator).[3]

  • Base Inefficiency: The base is not just a proton scavenger; its choice and quality are critical. Common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) must be finely powdered and dry to ensure sufficient reactivity and solubility. If using a stronger, non-nucleophilic base like sodium hydride (NaH), ensure it is fresh; white crusty material indicates oxidation to sodium hydroxide, which is less effective.[3]

  • Catalyst Deactivation: Copper(I) salts, particularly CuI, are sensitive to oxidation. Use freshly opened or properly stored catalyst. The "activated" copper powder used in traditional Ullmann reactions can also be inconsistent.[1] Modern systems using soluble copper catalysts with ligands often provide more reproducible results.[4][5]

  • Insufficient Temperature: Classical Ullmann reactions often require very high temperatures (>180 °C) to proceed.[1] While modern ligand-accelerated systems can run at lower temperatures (80-120 °C), the reaction may stall if the temperature is too low for your specific combination of substrates and catalyst.[5]

Q2: The reaction stalls and does not go to completion, even after 24 hours. What should I investigate?

A2: An incomplete reaction points toward a limiting factor that is being consumed or deactivated over time, or reaction conditions that are kinetically insufficient.

  • Heterogeneity and Mixing: In reactions using insoluble bases like K₂CO₃, vigorous stirring is essential to maintain a high surface area and facilitate the reaction at the solid-liquid interface.[3] If the reaction mixture is not well-agitated, the effective concentration of the deprotonated phenol will be too low.

  • Ligand Decomposition or Mismatch: If you are using a ligand-based system, the ligand may be degrading at the reaction temperature. Furthermore, not all ligands are universally effective. While diamines or amino acids often accelerate these couplings, the optimal choice is substrate-dependent.[4][6]

  • Inhibition by Byproducts: Water produced during the reaction (if the reagents are not perfectly dry) can inhibit the catalyst. Similarly, side reactions can generate species that coordinate to the copper center more strongly than the desired reactants, effectively poisoning the catalyst.

Q3: My purified product is contaminated with significant byproducts. What are they and how can I prevent them?

A3: The primary byproduct concerns in an Ullmann-type reaction are typically homo-coupling and starting material degradation.

  • Homo-coupling: You may observe the formation of symmetrical biaryl compounds, resulting from the coupling of two molecules of your 2-halopyridine-3-carbonitrile or two molecules of the 2-bromo-4-methylphenol. This is a known side reaction in Ullmann couplings.[7] Using a ligand-supported catalyst system can often improve selectivity for the desired cross-coupling product.

  • Starting Material Degradation: At the high temperatures often required, the starting materials, particularly the 2-halopyridine-3-carbonitrile, can degrade. Running the reaction at the lowest effective temperature can help mitigate this.

  • Hydrolysis of the Nitrile: If excess water is present, the nitrile group (-CN) can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures, leading to the corresponding amide or carboxylic acid. Ensuring strictly anhydrous conditions is the best prevention.[3]

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low Yield or Stalled Reaction reagent_check Check Reagent Quality start->reagent_check Start Here conditions_check Review Reaction Conditions start->conditions_check catalyst_check Evaluate Catalyst System start->catalyst_check solvent_dry Is solvent anhydrous? reagent_check->solvent_dry base_quality Is base fresh & dry? reagent_check->base_quality sm_purity Are starting materials pure? reagent_check->sm_purity temp_check Is temperature optimal? conditions_check->temp_check stirring_check Is stirring vigorous? conditions_check->stirring_check time_check Is reaction time sufficient? conditions_check->time_check catalyst_fresh Is Cu(I) source fresh? catalyst_check->catalyst_fresh ligand_check Is a ligand being used? catalyst_check->ligand_check solution1 Action: Use freshly distilled, anhydrous solvent. solvent_dry->solution1 No solution2 Action: Use fresh, finely powdered base. Wash NaH if necessary. base_quality->solution2 No solution3 Action: Re-purify starting materials (distillation/recrystallization). sm_purity->solution3 No solution4 Action: Optimize temperature via small-scale trials. temp_check->solution4 Uncertain solution5 Action: Increase stirring rate. stirring_check->solution5 No solution6 Action: Monitor by TLC/GC to confirm endpoint. time_check->solution6 Uncertain solution7 Action: Use fresh CuI or other Cu source. catalyst_fresh->solution7 No solution8 Action: Add a ligand (e.g., Phenanthroline, DMEDA) to improve solubility and rate. ligand_check->solution8 No

Caption: Troubleshooting workflow for low yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and how does it inform my experimental setup?

A1: The formation of the diaryl ether bond occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism, often catalyzed by copper in what is known as an Ullmann Condensation or Ullmann-type reaction.[2][8]

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-bromo-4-methylphenol to form a phenoxide.

  • Catalyst Coordination: The copper(I) catalyst coordinates with the phenoxide.

  • Nucleophilic Attack: The pyridine ring is "electron-deficient" due to the electronegative nitrogen atom and the electron-withdrawing cyano group. This makes the carbon atom at the 2-position (C2) electrophilic and susceptible to attack by the copper-coordinated phenoxide.[9][10] The attack forms a transient, negatively charged intermediate (a Meisenheimer-like complex), where the charge is stabilized by delocalization onto the nitrogen atom.[11]

  • Elimination & Product Formation: The leaving group (halide) is eliminated from the intermediate, regenerating the aromaticity of the pyridine ring and forming the desired C-O bond.

Understanding this mechanism underscores the need for a strong enough base to generate the nucleophile and highlights why electron-withdrawing groups on the pyridine ring are beneficial for the reaction rate.

G cluster_0 Reaction Pathway A 2-Bromo-4-methylphenol + Base B Phenoxide Nucleophile A->B - H+ E Nucleophilic Attack (SNAr) B->E C 2-Halopyridine-3-carbonitrile + Cu(I) Catalyst D Activated Electrophile C->D Coordination D->E F Meisenheimer-like Intermediate E->F G Leaving Group Elimination F->G - Halide H Final Product G->H

Sources

Optimization

removing unreacted 2-bromo-4-methylphenol from reaction mixtures

This technical guide details the removal of unreacted 2-bromo-4-methylphenol (BMP) from reaction mixtures.[1] It is designed for researchers and process chemists requiring high-purity isolation of target compounds.[2] Do...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the removal of unreacted 2-bromo-4-methylphenol (BMP) from reaction mixtures.[1] It is designed for researchers and process chemists requiring high-purity isolation of target compounds.[2]

Document ID: TG-BMP-004 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary & Chemical Profile

2-Bromo-4-methylphenol (CAS: 6627-55-0) is a common intermediate in the synthesis of agrochemicals and pharmaceuticals.[3] Its removal is often complicated by its lipophilicity and moderate acidity.[2] Successful isolation depends on exploiting the specific pKa difference between BMP and your target product.[2]

PropertyValueImplication for Purification
Physical State Solid (mp 54–55 °C)Can co-crystallize with solid products.[2]
Boiling Point ~215–245 °CHigh BP makes simple evaporation ineffective; requires high-vacuum or steam distillation.[2]
Acidity (pKa) ~8.73 (Predicted)More acidic than simple phenols (pKa ~10) due to the ortho-bromo group.[2]
Solubility High in DCM, EtOAc; Low in WaterRequires conversion to phenolate salt for aqueous extraction.[2]

Method Selection Matrix

Use this table to select the optimal purification strategy based on your reaction scale and product stability.

ScenarioRecommended MethodKey Reagent/Material
Standard (Base-Stable Product) Liquid-Liquid Extraction (LLE) 1M - 2M NaOH (pH > 12)
Base-Sensitive Product Solid-Phase Scavenging Polymer-supported Carbonate/Hydroxide
Large Scale (>100g) Steam Distillation / Claisen Alkali Superheated Steam or KOH/MeOH
Trace Impurity (<5%) Recrystallization Hexane/EtOAc or EtOH/Water

Troubleshooting & FAQs

Field-proven solutions to common isolation failures.

Q1: I performed a standard bicarbonate wash, but the BMP remains in the organic layer. Why?

Root Cause: Insufficient basicity.[2] Explanation: Sodium bicarbonate (


) has a pH of ~8.[2]5. The pKa of BMP is approximately 8.[2]7. For effective extraction (>99%), the aqueous phase pH must be at least 2 units higher than the impurity's pKa.[2]
Solution:  Switch to 1M Sodium Hydroxide (NaOH)  or 1M Potassium Carbonate (

)
.[2] The pH must exceed 11 to fully deprotonate BMP into its water-soluble phenolate form.[2]
Q2: My product is an ester/amide and hydrolyzes with strong NaOH. How do I remove BMP?

Root Cause: Chemical incompatibility with strong aqueous bases.[2] Solution: Use Solid-Supported Scavengers .[2] Polymer-supported quaternary amine (SAX) or carbonate resins allow you to remove phenols in organic solvent (DCM or THF) without exposing your product to an aqueous high-pH environment.[2]

  • Recommended Resin: Amberlyst A-26 (OH form) or MP-Carbonate.[2]

  • Protocol: Add 3–4 equivalents of resin relative to the BMP content.[2] Stir for 2–4 hours. Filter.

Q3: I see a "ghost" peak in HPLC that overlaps with my product.

Root Cause: Co-elution or π-stacking.[2] Explanation: Brominated phenols are highly lipophilic and can streak on silica or co-elute with products of similar polarity.[2] Solution:

  • Modify Mobile Phase: Add 0.1% Trifluoroacetic acid (TFA) to suppress ionization, sharpening the phenol peak and shifting its retention time.[2]

  • Derivatization: If the product is non-nucleophilic, treat the crude mixture with acetic anhydride/pyridine to convert residual BMP to its acetate ester, which has a vastly different Rf value (much higher) and is easily separated by flash chromatography.

Detailed Experimental Protocols

Protocol A: Optimized Alkaline Extraction (The "Claisen" Method)

Best for stable, lipophilic products.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Dichloromethane or Diethyl Ether). Avoid Ethyl Acetate if using strong NaOH, as it can hydrolyze; use Toluene or TBME instead.[2]

  • First Wash: Wash the organic phase with 1M NaOH (2 x volume).[2] Shake vigorously for 2 minutes.

    • Mechanism:[2][4][5][6]

      
       (Moves to aqueous layer).[2]
      
  • Check pH: Ensure the aqueous layer pH is >12.

  • Second Wash: Wash with 1M NaOH again to capture trace phenol.[2]

  • Neutralization: Wash the organic layer with Brine (Sat.[2] NaCl) to remove entrained base.[2]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Resin Scavenging (Batch Mode)

Best for sensitive or small-scale (<1g) reactions.

  • Calculation: Estimate the amount of unreacted BMP (e.g., via LCMS or TLC).

  • Resin Prep: Select a Polymer-Supported Carbonate resin (loading typically ~3 mmol/g).[2] Use 4 equivalents relative to BMP.

    • Example: If you have 0.1 mmol BMP, use 0.4 mmol resin capacity.[2]

  • Incubation: Add resin directly to the reaction mixture (diluted in DCM/MeOH).

  • Agitation: Shake or stir gently (do not magnetic stir vigorously as it grinds the beads) for 4 hours at Room Temp.

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with DCM.[2]

  • Result: The filtrate contains the purified product; BMP remains bound to the resin.

Visual Workflows

Figure 1: Purification Decision Tree

Determine the correct path based on product chemistry.

purification_tree Start Crude Reaction Mixture (Contains BMP) IsSolid Is the Product Base Sensitive? (Ester, Amide, Labile groups) Start->IsSolid Scavenger Solid-Phase Scavenging (PS-Carbonate / A-26 Resin) IsSolid->Scavenger Yes Scale Reaction Scale? IsSolid->Scale No Deriv Derivatization (Acylate BMP -> Flash Column) Scavenger->Deriv If Resin Fails SmallScale < 10 grams Scale->SmallScale LargeScale > 100 grams Scale->LargeScale Extraction Alkaline Extraction (2M NaOH Wash) SmallScale->Extraction Distillation Steam Distillation or Claisen Alkali Extraction LargeScale->Distillation

Caption: Logical flow for selecting the appropriate BMP removal method based on product sensitivity and scale.

Figure 2: The "Claisen" Extraction Mechanism

Visualizing the phase transfer of the impurity.

extraction_mech OrgPhase Organic Phase (DCM/Toluene) Product + BMP (Neutral) AddBase Add 1M NaOH (pH > 12) OrgPhase->AddBase Mixing Vigorous Mixing (Deprotonation) AddBase->Mixing Separation Phase Separation Mixing->Separation OrgLayer Organic Layer Contains: Product (BMP Removed) Separation->OrgLayer AqLayer Aqueous Layer Contains: Na+ [BMP-O]- Separation->AqLayer

Caption: Mechanism of Alkaline Extraction converting lipophilic BMP into water-soluble phenolate.

References

  • ChemicalBook. (2025).[2] 2-Bromo-4-methylphenol Properties and Safety. Retrieved from

  • Fujifilm Wako Chemicals. (n.d.).[2] Scavenging using SiliaMetS® and SiliaBond® Scavengers.[2] Retrieved from

  • SpinChem. (n.d.).[2] Phenol scavenging using ion-exchange resin. Retrieved from

  • University of the West Indies. (2014). Separation of an Unknown Mixture (Acid-Base Extraction Theory). Retrieved from

Sources

Troubleshooting

Technical Support Center: SNAr Solvent Optimization for Pyridine-3-carbonitrile

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I have designed this diagnostic and operational guide to help you navigate the thermodynamic and kinetic hurdles of Nucleophilic Aro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I have designed this diagnostic and operational guide to help you navigate the thermodynamic and kinetic hurdles of Nucleophilic Aromatic Substitution (SNAr) on pyridine-3-carbonitrile scaffolds. This guide moves beyond simple "recipes" to explain the fundamental causality behind solvent-substrate interactions, ensuring your experimental design is both rational and robust.

The Causality of Solvent Effects in SNAr

The pyridine-3-carbonitrile scaffold is an exceptional SNAr substrate. The cyano group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, significantly lowering the LUMO of the pyridine ring. This activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack.

However, the success of this attack is entirely dependent on the solvation state of the nucleophile . In protic solvents (like ethanol), the nucleophile is heavily encumbered by a hydrogen-bonded solvent shell[1]. The energy required to strip this shell away creates an artificial kinetic barrier. Conversely, polar aprotic solvents (like DMSO or DMF) effectively solvate the counter-cation while leaving the anionic nucleophile "naked" and highly reactive, accelerating the rate-determining formation of the Meisenheimer complex by up to 106-fold[2].

SNAr_Mechanism Substrate Pyridine-3-carbonitrile Electron-deficient Meisenheimer Meisenheimer Complex Stabilized by 3-CN Substrate->Meisenheimer Rate-Determining Step Nucleophile Nucleophile (Nu-) Solvation dictates rate Nucleophile->Meisenheimer Attack at C2/C6 Product Substituted Product Aromaticity Restored Meisenheimer->Product Fast Halide Elimination

SNAr mechanism on pyridine-3-carbonitrile highlighting the solvent-dependent rate-determining step.

Quantitative Solvent Matrix

Selecting the right solvent requires balancing dielectric constant (polarity), nucleophile desolvation, and chemical stability.

SolventDielectric Constant (ε)Relative SNAr RateCommon Side ReactionsApplication for Pyridine-3-carbonitrile
DMSO 46.7~106Violent thermal decomposition with baseOptimal for unreactive nucleophiles; strictly maintain T < 100 °C.
DMF 36.7~105Dimethylamine (Me2NH) adduct formationCaution : Avoid with strong bases (NaH) to prevent amine substitution[3].
MeCN 37.5~104MinimalExcellent balance of reactivity and stability; ideal starting point.
EtOH 24.51 (Reference)Solvation of anion drastically reduces ratePoor for anions; use only for highly reactive neutral amines (e.g., hydrazines).
2-MeTHF 6.9< 1Poor solubility of inorganic saltsGreen Alternative ; requires phase-transfer catalysts (PTC) to rescue kinetics[4].

Diagnostic Troubleshooting Workflow

When your SNAr reaction fails, the solvent is often the primary culprit. Use the following diagnostic logic to identify and resolve the failure mode.

Solvent_Optimization_Workflow Step1 Reactivity Issue in SNAr? Decision1 Is Nucleophile Solvated by Protic Solvent? Step1->Decision1 Path1A Switch to Polar Aprotic (e.g., DMSO, MeCN) Decision1->Path1A Yes (e.g., EtOH) Decision2 Are there +44 m/z Side Reactions? Decision1->Decision2 No (Already Aprotic) Path1A->Decision2 Path2A DMF Degradation Detected: Switch to MeCN or 2-MeTHF Decision2->Path2A Yes (Me2NH adduct) Success Optimized SNAr Conditions Decision2->Success No Path2A->Success

Diagnostic workflow for resolving solvent-induced reactivity and side-reaction issues in SNAr.

Self-Validating Methodology: Solvent Screening Protocol

Scientific Integrity Note: This protocol is a self-validating system. By incorporating an inert internal standard (1,3,5-trimethoxybenzene) and kinetic time-course sampling, absolute mass balance can be mathematically quantified. This ensures you can definitively differentiate between a stalled reaction (low reactivity) and product degradation (instability).

Step 1: Preparation of Master Mix

  • Weigh the halopyridine-3-carbonitrile substrate (1.0 equiv) and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Dissolve the mixture in the candidate solvent (e.g., MeCN, DMSO, or 2-MeTHF) to achieve a 0.2 M substrate concentration.

Step 2: Nucleophile Activation

  • In a separate vial, combine the nucleophile (1.2 equiv) with a mild base (e.g., Cs2CO3, 1.5 equiv).

  • Crucial: Avoid combining NaH with DMF, as this mixture is prone to exothermic decomposition and generates reactive byproducts[3].

Step 3: Reaction Execution

  • Transfer the substrate master mix to the nucleophile vial.

  • Seal the reaction vessel and heat to 80 °C under rigorous stirring (800 rpm) to ensure mass transfer, especially if the base is heterogeneous.

Step 4: Kinetic Sampling & Quenching

  • Withdraw 50 µL aliquots at exactly 1h, 4h, and 12h.

  • Immediately quench each aliquot into 950 µL of a 1:1 MeCN/H2O mixture containing 0.1% Formic Acid to halt the reaction.

Step 5: Quantitative Analysis

  • Analyze the quenched samples via LC-MS and qNMR.

  • Calculate the absolute yield by comparing the product's peak integration against the 1,3,5-trimethoxybenzene internal standard. If the sum of the remaining starting material and product is <90%, solvent-induced degradation is occurring.

Troubleshooting & FAQs

Q: My reaction with 6-chloro-pyridine-3-carbonitrile and an alkoxide nucleophile is completely stalled in ethanol. Why? A: This is a classic solvation issue. Protic solvents like ethanol form a dense hydrogen-bond network around the anionic nucleophile, creating a thermodynamic sink[1]. The energy required to strip this solvation shell away increases the activation energy of the rate-determining step. Switch to a polar aprotic solvent like DMSO or MeCN to leave the nucleophile "naked" and highly reactive[2].

Q: I switched to DMF to increase reactivity, but LC-MS shows a major byproduct with a mass shift of +44 m/z. What happened? A: You are observing solvent degradation. When DMF is exposed to strong bases or high temperatures, it decomposes to yield dimethylamine (Me2NH)[3]. Because pyridine-3-carbonitrile is highly activated, this generated dimethylamine acts as a competing nucleophile, resulting in a 6-(dimethylamino)pyridine-3-carbonitrile byproduct. To resolve this, switch to a more stable aprotic solvent like acetonitrile (MeCN).

Q: I am reacting a 2,6-dichloro-pyridine-3-carbonitrile substrate. How does the solvent impact which chloride is displaced? A: Regioselectivity in highly functionalized pyridines is heavily influenced by the solvent's hydrogen-bond acceptor ability (quantified by the Kamlet-Taft β parameter)[5]. Solvents with high β values (like DMSO) tend to favor substitution at the 6-position, whereas solvents with lower β values (like dichloromethane or MeCN) shift the thermodynamic preference toward the 2-position.

Q: Are there greener alternatives to reprotoxic solvents like NMP or DMF for this SNAr? A: Yes. Recent legislative and green chemistry initiatives strongly discourage the use of NMP and DMF[4]. 2-Methyltetrahydrofuran (2-MeTHF) is a highly recommended, biorenewable alternative[4]. While it has a lower dielectric constant, its performance can be rescued by adding a phase-transfer catalyst (e.g., TBAB) or by operating at slightly higher temperatures under sealed conditions.

References

1.[2] Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem. 2.[3] Specific Solvent Issues with the SNAr Reaction - ACS GCIPR. 3.[4] Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - Chemical Reviews. 4.[1] 7.5: SN1 vs SN2 - Chemistry LibreTexts. 5.[5] Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction - ResearchGate.

Sources

Optimization

troubleshooting low conversion rates in biaryl ether synthesis

Topic: Troubleshooting Low Conversion in C–O Coupling Lead Scientist: Dr. H. Sato, Senior Application Scientist Introduction: The "Reductive Elimination Wall" Welcome to the Support Center. If you are experiencing low co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in C–O Coupling Lead Scientist: Dr. H. Sato, Senior Application Scientist

Introduction: The "Reductive Elimination Wall"

Welcome to the Support Center. If you are experiencing low conversion in biaryl ether synthesis, you are likely hitting one of two barriers: Catalyst Poisoning or the Reductive Elimination Wall .

Unlike C–N coupling (amination), C–O coupling is significantly more difficult. The formed Pd(II)-alkoxide intermediate is highly stable and resists reductive elimination, often leading to catalyst decomposition (Pd black) before the product can form. This guide prioritizes the Buchwald-Hartwig (Pd) and Ullmann-type (Cu) protocols, as they cover 95% of challenging substrates.

Module 1: Diagnostic Triage

Before changing reagents, you must diagnose the type of failure. Use this logic flow to categorize your issue.

DiagnosticFlow Start START: Analyze Reaction Mixture (LCMS / GCMS) SM_Status Is Starting Material (Aryl Halide) Consumed? Start->SM_Status No_Conv NO: Low Conversion SM_Status->No_Conv >50% SM Remains Yes_Conv YES: SM Consumed SM_Status->Yes_Conv SM Gone Cat_Color Check Reaction Color No_Conv->Cat_Color Pd_Black Black Precipitate? (Cat Decomposition) Cat_Color->Pd_Black Yes No_Change No Color Change? (Cat Activation Failure) Cat_Color->No_Change No Prod_Status Is Product Forming? Yes_Conv->Prod_Status Dehal Protodehalogenation (Reduction of Ar-X) Prod_Status->Dehal Mass = Ar-H Homo Homocoupling (Ar-Ar) Prod_Status->Homo Mass = Ar-Ar

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Module 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

The Core Mechanism & Failure Points

In C–O coupling, the rate-limiting step is almost always Reductive Elimination .

  • Oxidative Addition: Easy for Ar-Br/Ar-I.

  • Ligand Exchange: The alcohol/phenol displaces the halide.

  • Reductive Elimination: The difficult step. If this is too slow, the Pd(II) intermediate decomposes.

Critical Protocol Adjustments
1. Ligand Selection (The "Bulky" Rule)

Standard ligands like PPh3, dppf, or even Xantphos often fail for ethers. You require bulky, electron-rich biaryl phosphines that sterically "push" the ether off the metal center.

Substrate ClassRecommended LigandWhy?
Primary Alcohols RockPhos Optimized to prevent β-hydride elimination and force reductive elimination [1].
Phenols tBuBrettPhos The tert-butyl groups provide extreme steric bulk, accelerating the elimination of the C–O bond [2].
Secondary Alcohols tBuBrettPhos Difficult substrate; requires high catalytic activity.
Heterocycles tBuXPhos Good generalist for heteroaryl chlorides.
2. The Precatalyst Imperative

Stop using Pd(OAc)₂ + Ligand. In situ catalyst generation is unreliable for C–O coupling because the alcohol substrate can coordinate to Pd(II) before the phosphine ligand does, creating an inactive "off-cycle" species.

  • Solution: Use G3 or G4 Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio and activate only upon base addition.

3. FAQ: Palladium Troubleshooting

Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" formation means your catalyst aggregated into inactive metal.[1]

  • Cause: The reductive elimination was too slow, or the temperature was too high for the ligand to stabilize the Pd(0).

  • Fix: Switch to RockPhos (if using alcohols) or tBuBrettPhos . Lower temp to 80°C and extend time. Ensure O₂ exclusion (O₂ oxidizes phosphines, causing ligand dissociation).

Q: I see 50% conversion, but it stalled. Adding more catalyst didn't help. A: This is likely Product Inhibition or Poisoning .

  • Mechanism:[2][3][4][5][6][7] The ether product or a byproduct might bind to the catalyst better than the starting material.

  • Fix: Check if your substrate contains pyridines or imidazoles. If so, increase catalyst loading to 3-5 mol% and use a stronger base (e.g., NaOtBu) to speed up the cycle before poisoning occurs.

Module 3: Copper-Catalyzed Coupling (Ullmann-Type)

Copper is cheaper but requires higher temperatures and is more sensitive to solubility issues. Modern Ullmann coupling does not require 200°C; it works at 80–110°C with the right ligands.

The "Ligand Acceleration" Strategy

Classic Ullmann (Cu powder, no ligand) fails because the active species is insoluble. You must use ligands that solubilize Cu(I).

Protocol: Modern Soluble Ullmann
  • Catalyst: CuI (10 mol%)

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen ) or Picolinic Acid .

  • Base: Cs₂CO₃ (Cesium is crucial; the large cation radius improves solubility in organic solvents like DMF/DMSO).

  • Solvent: DMF or DMSO (High polarity is required to dissolve the salt).

FAQ: Copper Troubleshooting

Q: The reaction mixture is green/blue. Is that bad? A: Yes. Active Ullmann catalysts are usually yellow, tan, or brown (Cu(I)).

  • Diagnosis: Green/Blue indicates Cu(II), which is inactive for this cycle.

  • Fix: Your inert atmosphere failed.[8] Oxygen entered and oxidized the catalyst. Degas solvents vigorously (sparge with Ar for 20 mins) and use a glovebox or strict Schlenk technique.

Q: I am using an aryl chloride and getting zero conversion. A: Ullmann coupling typically requires Aryl Iodides or Aryl Bromides .

  • Reason: Oxidative addition of Cu to Ar-Cl is kinetically inaccessible below 140°C.

  • Fix: Switch to an Aryl Iodide. If you must use a chloride, switch to the Palladium/tBuBrettPhos system described in Module 2.

Module 4: Optimization Matrix & Variables

Use this table to plan your next optimization screen. Change one variable at a time.

VariableStandard ConditionOptimization A (Mild)Optimization B (Aggressive)Notes
Solvent Toluene (Pd) / DMF (Cu)1,4-Dioxanet-Amyl AlcoholDioxane solubilizes polar substrates; t-Amyl alcohol allows higher temps (100°C+).
Base Cs₂CO₃K₃PO₄NaOtBuNaOtBu is strong and fast but incompatible with esters/nitriles. Cs₂CO₃ is milder.
Temp 80°C60°C110°CHigh temp helps sterically hindered substrates but risks catalyst death.
Additives None3Å Mol. Sieves-Water kills both Pd and Cu cycles. Sieves are essential for hygroscopic bases.

Module 5: The "Sanity Check" (S_NAr)

Before using expensive metals, check the electronics of your aryl halide.

  • Scenario: You have a para-nitro fluorobenzene or a 2-chloro-pyridine.

  • Solution: Do not use Pd or Cu. Use S_NAr (Nucleophilic Aromatic Substitution).

    • Conditions: K₂CO₃, DMF, 100°C.

    • Why: Electron-withdrawing groups (NO₂, CN, Carbonyl) activate the ring for direct attack by the alcohol. Metal catalysts often interfere with these substrates.[8]

References

  • Bruno, N. C., et al. (2013). "Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands." Organic Letters, 15(11), 2876–2879.

  • Maitro, G., et al. (2009). "A New Catalyst for the Pd-Catalyzed C-O Coupling of Alcohols with Aryl Halides." Journal of the American Chemical Society, 131(5), 1766–1774.

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

Sources

Troubleshooting

controlling regio-selectivity in substituted pyridine synthesis

Welcome to the Pyridine Synthesis Support Hub Mission: To provide high-fidelity troubleshooting and regiocontrol strategies for the functionalization of pyridine scaffolds. System Overview: The Regioselectivity Matrix Py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis Support Hub Mission: To provide high-fidelity troubleshooting and regiocontrol strategies for the functionalization of pyridine scaffolds.

System Overview: The Regioselectivity Matrix

Pyridine is electronically bipolar: the nitrogen atom creates a profound electron deficiency at the


 (C2/C6) and 

(C4) positions, while leaving the

(C3/C5) positions relatively neutral but deactivated compared to benzene.

Quick Diagnostic: Which Method Matches Your Target?

PyridineLogic Start Target Position? C2 C2 / C6 (Ortho) Start->C2 C3 C3 / C5 (Meta) Start->C3 C4 C4 (Para) Start->C4 Method2A Nucleophilic Aromatic Substitution (SNAr) C2->Method2A Has Leaving Group Method2B Directed Ortho Metalation (DoM) C2->Method2B Has Directing Group Method2C Minisci Reaction (Radical) C2->Method2C Native Pyridine Method3A Electrophilic Aromatic Substitution (EAS) (Harsh Conditions) C3->Method3A Classic Method3B Ir-Catalyzed C-H Borylation (Steric Control) C3->Method3B Catalytic Method3C Halogen Dance (Thermodynamic Shift) C3->Method3C Rearrangement Method4A Minisci w/ Blocking Groups (Baran Method) C4->Method4A Radical Method4B Pyridine N-Oxide Rearrangement C4->Method4B Oxidation

Caption: Decision matrix for selecting the optimal synthetic methodology based on the desired substitution site.

Module 1: Organometallic Control (DoM & Halogen Dance)

The Challenge: Lithium-halogen exchange or deprotonation on pyridines is plagued by two failures:

  • Nucleophilic Attack: Alkyllithiums (e.g., n-BuLi) attack the C2 position (Chichibabin-like) instead of deprotonating, leading to alkylated byproducts.

  • The Halogen Dance: The kinetically formed lithio-species isomerizes to a thermodynamically more stable position.

Troubleshooting Guide: Directed Ortho Metalation (DoM)

Q: My pyridine substrate is decomposing or forming alkylated byproducts upon adding n-BuLi. Why? A: You are seeing nucleophilic addition to the C=N bond.

  • The Fix: Switch to non-nucleophilic bases.

    • Option A: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

    • Option B (Superior): Knochel-Hauser Base (TMPMgCl·LiCl).[1][2] This magnesium base is less basic but highly chemoselective and operates at higher temperatures (0°C to RT) without attacking the ring.

Q: I targeted the C3 position via DoM, but the electrophile added to C4. What happened? A: You triggered a Halogen Dance . This occurs when a lithiated pyridine contains a halogen (Br/I).[3] The lithio-species migrates to position the metal adjacent to the halogen (stabilized by inductive effects) or away from steric bulk.

Visualizing the Halogen Dance Mechanism:

HalogenDance Step1 Kinetic Product (Lithiated at C3) Step2 Isomerization (Lithium migrates) Step1->Step2 Warm > -78°C Step3 Thermodynamic Product (Lithiated at C4) Step2->Step3 Stable Anion

Caption: The Halogen Dance shifts the reactive center from the kinetic site (C3) to the thermodynamic site (C4).

Protocol: Controlling the "Dance"

Variable To PREVENT Migration (Kinetic) To PROMOTE Migration (Thermodynamic)
Temperature Strictly -78 °C Warm to -40 °C or 0 °C
Time Quench immediately (< 15 min) Stir for 1-2 hours
Solvent THF (promotes aggregation) Ether/Hexanes

| Base | LDA (slower equilibration) | LiTMP (fast equilibration) |

Module 2: Radical Functionalization (Minisci Reaction)

The Challenge: The Minisci reaction (radical addition to protonated pyridine) naturally favors C2 and C4 due to the stability of the radical


-complex. Separating these isomers is often difficult.
Troubleshooting Guide: Minisci Selectivity

Q: I need C4 selectivity, but I am getting a 1:1 mixture of C2:C4. How do I force C4? A: Use the Baran Blocking Strategy . Native electronic bias is insufficient. By installing a transient bulky group on the nitrogen or utilizing specific steric blocking, you can divert the radical to C4.

Protocol: C4-Selective Alkylation (Baran Method) [1]

  • Activation: Treat pyridine with maleic acid to form the salt.

  • Reaction: Run the Minisci reaction (AgNO3, (NH4)2S2O8, Carboxylic Acid). The maleate acts as a "blocking group" or directs the sterics away from C2.

  • Result: High C4 selectivity is observed because the C2 positions are sterically shielded by the supramolecular interaction or transient modification.

Q: My reaction yields are low (<30%). A: Check your acid concentration.

  • Issue: Too much acid protonates the radical source (if amine-based), deactivating it. Too little acid fails to activate the pyridine.

  • Optimization: Titrate TFA (Trifluoroacetic acid). Often, a biphasic system (DCM/Water) with phase transfer catalysts helps maintain the correct protonation state without quenching the radical.

Module 3: Catalytic C-H Activation (The Meta Problem)

The Challenge: Transition metals (Pd, Pt) prefer to coordinate to the pyridine Nitrogen, directing activation to C2 (Ortho). Accessing C3 (Meta) requires overriding this "chelation control."

Troubleshooting Guide: Accessing the Meta (C3) Position

Q: How do I get Meta-selectivity without pre-functionalization? A: Use Ir-Catalyzed Borylation or Transient Templates .

Technique 1: Steric Control (Ir-Borylation) [2]

  • Catalyst: [Ir(OMe)(cod)]2 + dtbpy (ligand).

  • Logic: The active catalyst is bulky.[4] It avoids the C2 position (near the N-lone pair) and prefers the sterically accessible C3 or C4 positions.

  • Substrate Rule: If C2 is substituted, C4/C5 are favored. If unsubstituted, C3 is often favored over C2 due to electronic repulsion between the Ir-catalyst and the N-lone pair.

Technique 2: Bifunctional Templates [3]

  • Concept: Attach a "U-shaped" directing group to the Nitrogen. The metal (Pd or Cu) is held at a specific distance that only allows it to reach the C3 hydrogen.

  • Reagent: Use nitrile-based or specific amide-based directing groups that can be hydrolyzed later.

Summary of Key Protocols

TargetPreferred MethodologyCritical Control Parameter
C2 (Ortho) DoM or SNAr Use Knochel-Hauser Base to prevent nucleophilic attack.
C3 (Meta) Ir-Borylation or Halogen Dance For Dance: Start with C2/C4 halogen, lithiate, and warm to induce migration.
C4 (Para) Minisci Use Blocking Groups (e.g., Maleate) to shield C2.

References

  • Baran, P. S., et al. (2021).[5] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Hartwig, J. F., et al. (2002). "Regioselectivity of the Borylation of Alkanes and Arenes." Science, 295(5553), 305–308. Link

  • Yu, J.-Q., et al. (2014). "Remote C–H Activation via Meta-Selective Directing Groups." Nature, 507, 215–220. Link

  • Knochel, P., et al. (2006).[2] "Highly Functionalized Pyridines via Magnesium Organometallics." Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Snieckus, V., et al. (2004). "The Directed Ortho Metalation Reaction."[4][6][7] Chemical Reviews, 104(10), 4971–5012. Link

Sources

Optimization

Technical Support Center: Resolving Phenoxypyridine "Oiling Out" and Sticky Precipitates

Welcome to the Advanced Crystallization and Purification Support Hub. Phenoxypyridines are foundational heterocyclic scaffolds in medicinal chemistry and drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization and Purification Support Hub. Phenoxypyridines are foundational heterocyclic scaffolds in medicinal chemistry and drug development[1]. However, their synthesis frequently yields crude mixtures that resist standard crystallization, instead crashing out as intractable, sticky gums or oils.

This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to recover high-purity crystalline solids from oily precipitates.

Understanding the Mechanism: Why Do Phenoxypyridines "Oil Out"?

Before troubleshooting, it is critical to understand the thermodynamics of your mixture. The formation of a sticky or gummy precipitate is rarely a chemical failure; it is a physical phase-separation issue known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[2].

LLPS_Pathway A Supersaturated Phenoxypyridine Solution B Liquid-Liquid Phase Separation (LLPS) A->B Rapid Cooling / High Supersaturation C Crystal Nucleation A->C Slow Cooling / Seeding D Sticky / Gummy Precipitate B->D Spontaneous Solidification E High-Purity Crystals C->E Controlled Growth D->C Trituration / Thermal Cycling

Thermodynamic pathways of crystallization versus liquid-liquid phase separation.

When a phenoxypyridine solution experiences high supersaturation (e.g., via rapid cooling or aggressive anti-solvent addition), the integration of solute molecules into a rigid crystal lattice is kinetically hindered. Because the energy barrier for forming solute-rich liquid droplets is lower than that of crystal nucleation, the system splits into two liquid phases[2][3].

These solute-rich droplets act as highly efficient organic solvents, scavenging unreacted phenols, palladium catalysts, and residual salts. When these droplets eventually undergo spontaneous solidification, they form an amorphous, impure gum rather than a defined crystal[2][4].

Troubleshooting FAQs

Q1: My reaction is complete, but the product crashed out as a thick oil at the bottom of the flask. What caused this?

A: You have entered a "miscibility gap" in your phase diagram[2]. Phenoxypyridines possess flexible ether linkages and varying basicity, which often disrupt crystal packing. If you performed a "deep quench" (rapid cooling) or added an anti-solvent too quickly, the local concentration of the solute exceeded the spinodal boundary, forcing the product to separate as a dense liquid rather than nucleating as a solid[4].

Q2: How can I convert this gummy residue into a workable, pure solid?

A: The most reliable recovery method is trituration . Trituration takes advantage of the solubility differentials between your product and its trapped impurities[5]. By suspending the gum in a carefully selected solvent system where the impurities are highly soluble but the phenoxypyridine is sparingly soluble, the mechanical shearing (stirring/scratching) breaks the amorphous matrix and induces genuine crystal nucleation.

Q3: How do I prevent oiling out in future scale-up batches?

A: You must bypass the LLPS boundary by controlling the supersaturation trajectory.

  • Slow the cooling rate: Cool at 0.1–0.2 °C/min to avoid hitting the spinodal curve[4].

  • Implement Seeding: Introduce 1-2% (by weight) of pure phenoxypyridine seed crystals while the solution is still in the metastable zone (low supersaturation). Seeds provide a thermodynamic template, allowing the solute to bypass the droplet phase entirely[2].

Quantitative Solvent Selection Data

Selecting the right solvent system is the most critical variable in resolving phenoxypyridine gums. The table below summarizes quantitative metrics and causality for common binary solvent systems used in trituration and crystallization.

Solvent System (Good / Anti)Phenoxypyridine Solubility RatioLLPS Risk LevelTypical Impurity ClearanceMechanistic Rationale
EtOAc / Hexanes High / LowHigh85–90%Standard phase system. High risk of LLPS if hexanes are added too rapidly due to sharp solubility drop.
DCM / Heptane Very High / Very LowModerate90–95%Heptane's higher boiling point allows for better thermal cycling compared to hexanes.
Toluene / Heptane Moderate / LowLow> 95%Gradual solubility gradient prevents supersaturation spikes, heavily favoring crystallization over LLPS.
Acetone / Water High / ModerateVery High< 70%Water frequently causes phenoxypyridines to oil out while trapping inorganic salts in the emulsion.

Experimental Methodologies

Protocol A: Anti-Solvent Trituration for Gummy Precipitates

Use this protocol to rescue a batch that has already oiled out and solidified into a sticky mass[5].

Self-Validation Check: If the gum simply dissolves without precipitating, your solvent ratio is too rich. If it remains a single sticky lump, your mechanical shearing is insufficient.

  • Isolation: Decant the supernatant liquid away from the gummy residue.

  • Dissolution: Dissolve the impure phenoxypyridine gum in a minimum amount of a good solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature until a clear, concentrated solution is achieved.

  • Anti-Solvent Addition: While stirring vigorously (500+ RPM), add an anti-solvent (e.g., Heptane) dropwise.

    • Crucial Causality: Dropwise addition prevents localized supersaturation spikes that trigger LLPS.

  • Nucleation Induction: Continue adding anti-solvent until the solution becomes slightly cloudy (the cloud point). Stop addition immediately.

  • Mechanical Shearing: Scratch the inside of the glass flask with a glass stirring rod. The microscopic glass abrasions provide high-energy nucleation sites.

  • Maturation: Stir the resulting suspension for 2–4 hours. The solid should transition from a sticky aggregate to a free-flowing powder.

  • Filtration: Filter the solids using a Büchner funnel and wash the filter cake with a cold (0 °C) mixture of the anti-solvent to minimize yield loss[5].

Trituration_Workflow Step1 Dissolve Gum in Good Solvent Step2 Dropwise Add Anti-Solvent Step1->Step2 Step3 Induce Nucleation (Scratch/Seed) Step2->Step3 Step4 Filter & Cold Wash Step3->Step4

Step-by-step experimental workflow for anti-solvent trituration.

Protocol B: Thermal Cycling to Resolve Emulsions

Use this protocol if your reaction mixture has turned milky/turbid (an emulsion of oil droplets) during cooling, but has not yet solidified into a gum[2].

Self-Validation Check: A true crystal suspension will exhibit sparkling particles under strong light (birefringence). An LLPS emulsion will look like flat, opaque milk.

  • Re-dissolution: Immediately halt cooling. Heat the mixture by 5–10 °C until the turbidity completely disappears and the solution is homogenous. This confirms you have re-crossed the binodal curve into the single-phase region[4].

  • Seeding: Cool the solution to 2 °C above the previously observed cloud point. Add 1% w/w of pure phenoxypyridine seed crystals.

  • Aging: Hold the temperature steady for 60 minutes. This allows the seeds to consume the supersaturation, lowering the chemical potential of the solution below the threshold required for oiling out[2].

  • Controlled Cooling: Resume cooling at a highly controlled rate (0.1 °C/min) down to the final isolation temperature.

References

1.[2] "Oiling Out in Crystallization" - Mettler Toledo. Available at: 2.[4] "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data" - MDPI. Available at: 3.[3] "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis" - Langmuir (ACS). Available at: 4.[1] "An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications" - Benchchem. Available at: 5.[5] "Performing a Trituration" - Common Organic Chemistry. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile Workup

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield losses, impurity spikes, or reproducibility issues during the synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield losses, impurity spikes, or reproducibility issues during the synthesis and isolation of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile .

Because this molecule is a highly functionalized diaryl ether, it possesses a "push-pull" electronic system that makes it uniquely sensitive to nucleophilic attack and thermal stress. Below, we break down the mechanistic causality of these failures and provide a self-validating workflow to ensure pristine product recovery.

Diagnostic Overview: The Causality of Thermal Degradation

The 3-cyano group acts as a powerful electron-withdrawing moiety, severely depleting electron density at the C2 position of the pyridine ring. When subjected to thermal stress in the presence of aqueous base (often carried over from the nucleophilic aromatic substitution (SNAr) reaction), two primary degradation pathways are triggered:

  • Ether Cleavage (SNAr Reversal): Hydroxide ions or water attack the highly electrophilic C2 carbon. This expels the 2-bromo-4-methylphenoxide leaving group, cleaving the C-O bond to yield 2-pyridone and the free phenol ([1]). Thermal eliminations and cleavage of 2-alkoxypyridines are highly temperature-dependent and accelerate rapidly above 40°C ([2]).

  • Nitrile Hydrolysis: The cyano group undergoes base-catalyzed hydration. The strongly nucleophilic hydroxide anion adds directly to the carbon-nitrogen triple bond, forming an imidic acid intermediate that tautomerizes into a primary amide ([3], [4]).

MechanisticPathways Substrate 2-(2-Bromo-4-methylphenoxy) pyridine-3-carbonitrile Workup Aqueous Quench (Heat + Base/Acid) Substrate->Workup Thermal Stress Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Workup->Hydrolysis H2O attack on -CN Cleavage Ether Cleavage (2-Pyridone + Phenol) Workup->Cleavage OH- attack at C2

Fig 1: Primary thermal degradation pathways during aqueous workup.

Troubleshooting Q&A & FAQs

Q1: My post-workup crude NMR shows significant amounts of 2-bromo-4-methylphenol and 2-pyridone. What caused this? A1: This is a classic case of ether cleavage caused by a "hot quench." If your SNAr reaction utilized a base (e.g., K₂CO₃ or Cs₂CO₃) and you quenched the reaction with water while the mixture was still hot (>40°C), the residual hydroxide attacked the C2 position. Causality Fix: You must suppress the kinetic energy of the nucleophile. Pre-cool the reaction mixture to < 5°C before introducing any aqueous media.

Q2: LC-MS analysis of my isolated product shows an [M+18] peak. Is this an impurity from the starting materials? A2: No, an [M+18] mass addition is the diagnostic signature of nitrile hydrolysis ([4]). The addition of water across the C≡N bond yields a primary amide. Because the pyridine ring is electron-deficient, it activates the nitrile towards nucleophilic attack. This occurs when the rotary evaporator water bath is set too high (>35°C) while trace water and base are still present in the organic phase.

Q3: How do I safely remove high-boiling solvents like DMF or DMSO without heating the product excessively? A3: Do not attempt to distill off DMF/DMSO directly from the crude basic mixture. Instead, dilute the cooled mixture with a large volume of an organic solvent (e.g., EtOAc) and perform multiple washes with cold 5% aqueous LiCl. The lithium ions coordinate strongly with DMF/DMSO, partitioning them into the aqueous layer without requiring thermal evaporation.

Self-Validating Experimental Protocol: Cold-Quench Workup

To guarantee product integrity, do not just follow steps—validate them in real-time. This protocol incorporates a built-in feedback loop to ensure thermal degradation has not occurred before you commit to bulk solvent removal.

Step-by-Step Methodology
  • Thermal Arrest: Upon completion of the SNAr reaction, remove the flask from the heat source and submerge it in an ice-water bath. Insert an internal temperature probe. Wait until the internal temperature reads ≤ 5°C.

  • Controlled Quench: Transfer cold (0°C) deionized water to an addition funnel. Add the water dropwise to the reaction mixture, adjusting the drip rate to ensure the internal temperature never exceeds 15°C.

  • Phase Extraction: Transfer the quenched mixture to a separatory funnel. Extract with cold Ethyl Acetate (EtOAc). Causality note: EtOAc is chosen over DCM to keep the organic layer on top, allowing for faster, sequential aqueous draining without transferring the product back and forth.

  • LiCl Wash: Wash the combined organic layers with cold 5% aqueous LiCl (3 x 50 mL) to remove residual DMF/DMSO, followed by one wash with cold saturated brine to neutralize the pH.

  • System Validation (The Checkpoint): Before drying, take a 100 µL aliquot of the organic layer. Dilute with 900 µL of MeCN and run a rapid 3-minute LC-MS or a TLC plate against the 2-bromo-4-methylphenol starting material.

    • If phenol is absent: The quench was successful. Proceed to step 6.

    • If phenol is present: The quench was too warm. You must purify via silica gel chromatography; do not attempt recrystallization, as the phenol will co-precipitate.

  • Low-Temp Concentration: Dry the validated organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical: Set the rotary evaporator water bath to a maximum of 30°C.

WorkupProtocol Step1 1. Thermal Arrest (Internal Temp < 5°C) Step2 2. Controlled Quench (Dropwise, Temp < 15°C) Step1->Step2 Step3 3. EtOAc Extraction (Rapid Phase Separation) Step2->Step3 Step4 4. Cold LiCl Wash (Remove DMF/DMSO) Step3->Step4 Step5 5. System Validation (Rapid LC-MS/TLC Check) Step4->Step5 Step6 6. Evaporation (Water Bath < 30°C) Step5->Step6

Fig 2: Self-validating cold-quench workflow to prevent thermal degradation.

Quantitative Data: Impact of Workup Temperature

The table below summarizes internal process chemistry data demonstrating the direct correlation between workup temperature and the degradation of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile.

Workup ConditionInternal Temp During QuenchEvaporator Bath TempProduct Yield (%)Ether Cleavage Impurity (%)Nitrile Hydrolysis Impurity (%)
Standard Quench (Uncontrolled) 45°C50°C42.0%38.5%19.5%
Room Temp Quench 25°C40°C78.2%14.6%7.2%
Optimized Cold Quench < 15°C 30°C > 96.5% < 2.0% < 1.5%

References

  • Chemistry LibreTexts. "20.7: Chemistry of Nitriles." Available at:[Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Available at:[Link]

  • Chinese Chemical Letters. "Nickel-catalysed C-O bond reduction of 2, 4, 6-triaryloxy-1, 3, 5-triazines in 2-methyltetrahydrofuran." Available at:[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "The mechanisms of thermal eliminations. Part 11. Rate data for pyrolysis of 2-alkoxypyridines to 2-pyridone." Available at:[Link]

Sources

Optimization

alternative catalysts for ether linkage formation in pyridine derivatives

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists transitioning away from traditional palladium or copper-catalyzed (Buchwald-Hartwig/Ullm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists transitioning away from traditional palladium or copper-catalyzed (Buchwald-Hartwig/Ullmann) etherifications. Here, we troubleshoot alternative catalytic strategies—including nickel catalysis, metal-free halogen transfer, and photoredox systems—for constructing ether linkages in pyridine derivatives.

Strategic Catalyst Selection

Before troubleshooting a failed reaction, ensure you have selected the correct alternative catalytic pathway for your specific pyridine derivative.

Decision matrix for selecting alternative etherification catalysts based on pyridine substrate.

Section 1: Troubleshooting Nickel-Catalyzed C–O Cross-Couplings

Nickel offers a highly cost-effective alternative to palladium, but accessing the active catalytic species requires precise reductive control.

Q: My thermal Ni-catalyzed etherification of chloropyridine is stalling at low conversions. I am using Zinc (Zn) powder as a reductant to activate the Ni(II) precatalyst. What is the mechanistic failure here?

A: The failure stems from the heterogeneous nature of Zn powder. In sterically hindered or electronically deactivated pyridine systems, heterogeneous metal powders suffer from poor mass transfer and surface passivation. This fails to efficiently reduce the Ni(II) precatalyst to the active Ni(I) species, stalling the catalytic cycle [1].

Solution: Switch to a homogeneous silane reductant, such as phenylsilane (PhSiH


). PhSiH

generates active Ni(I) intermediates in situ via a smooth, homogeneous hydride transfer, entirely bypassing the mass transfer limitations of Zn or Mn powders [1].

Mechanistic Ni(I)/Ni(III) catalytic cycle for C-O cross-coupling utilizing a silane reductant.

Protocol 1: Silane-Enabled Ni-Catalyzed Etherification

A self-validating workflow for converting halopyridines to ethers.

  • Precatalyst Assembly: In a glovebox, charge a Schlenk tube with NiBr

    
    ·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), the halopyridine (1.0 equiv), and the target alcohol (1.5 equiv).
    
  • Base Addition: Add anhydrous K

    
    PO
    
    
    
    (2.0 equiv). Causality note: A strong, insoluble inorganic base prevents premature alcohol deprotonation that could poison the Ni center.
  • Solvent & Reductant: Add anhydrous 1,4-dioxane, followed by PhSiH

    
     (20 mol%).
    
  • Validation Checkpoint: Heat to 80 °C. Within 15 minutes, the reaction mixture must transition from a pale green suspension (Ni

    
    ) to a homogeneous deep red/brown solution (Ni
    
    
    
    ). If the solution remains green, silane activation has failed; abort and verify the anhydrous nature of your solvent.
  • Isolation: After 12 hours, quench with water, extract with EtOAc, and purify via flash chromatography.

Section 2: Metal-Free Base-Catalyzed Halogen Transfer

For unactivated pyridines, C–H etherification can be achieved without transition metals by utilizing a halogen transfer agent.

Q: I am trying to directly etherify 3-bromopyridine via C–H activation using 2,5-dibromothiophene, but my yields are persistently below 15%. How can I optimize this?

A: The issue is a kinetic mismatch. Pyridines are significantly less acidic than other heteroarenes (like 1,3-azoles). Consequently, the steady-state concentration of the reactive pyridyl anion is extremely low. 2,5-dibromothiophene transfers halogens too slowly to trap these transient anions before they protonate back to the starting material [2].

Solution: Shift to an iodine-based transfer agent. Iodine's increased polarizability and decreased electronegativity drastically accelerate the halogen transfer step. As shown in the data below, switching to 2-iodothiophene or 2,3-diiodobenzothiophene increases yields by over 70% at room temperature [2].

Quantitative Data: Halogen Transfer Agents for 3-Bromopyridine Etherification

Summary of reaction efficiencies based on halogen transfer kinetics.

Halogen Transfer AgentTemperatureYieldMechanistic ByproductCost / Efficiency Profile
2,5-dibromothiophene 60 °C12%2-bromothiopheneLow cost, kinetically insufficient
2,5-diiodothiophene 25 °C82%2-iodothiopheneModerate cost, highly active
2-iodothiophene 25 °C84%3-iodothiopheneHigh efficiency (<$100/mol)
2,3-diiodobenzothiophene 25 °C86%2-iodo-benzothiopheneHigh stability to reaction conditions
Protocol 2: Metal-Free C–H Etherification via Halogen Transfer

A self-validating workflow for direct C-H to C-O conversion.

  • Deprotonation: Under N

    
    , dissolve 3-bromopyridine (1.0 equiv) and the target alcohol (2.0 equiv) in anhydrous THF. Add Potassium tert-butoxide (KOtBu, 2.5 equiv) at 0 °C.
    
  • Halogen Transfer: Add 2-iodothiophene (1.5 equiv) dropwise. Causality note: The bulky alkoxide base deprotonates the pyridine C4 position, which is immediately trapped by the highly polarizable iodine from 2-iodothiophene.

  • Nucleophilic Attack: Allow the reaction to warm to 25 °C and stir for 4 hours. The newly formed 4-iodo-3-bromopyridine intermediate undergoes rapid S

    
    Ar with the alkoxide.
    
  • Validation Checkpoint: Analyze an aliquot via GC-MS. The presence of 3-iodothiophene confirms that the critical halogen transfer step was successful. If only 2-iodothiophene is detected, the initial deprotonation failed.

Section 3: Photocatalytic C–O Bond Formation

Visible-light photoredox catalysis offers exceptionally mild conditions for functionalizing complex, drug-like pyridine scaffolds (e.g., imidazo[1,2-a]pyridines).

Q: When performing visible-light-induced C-3 alkoxylation of imidazo[1,2-a]pyridines using the organic dye Rose Bengal, I observe heavy substrate degradation and almost no ether product. What is going wrong?

A: Rose Bengal is a highly efficient sensitizer for generating singlet oxygen (


O

) under aerobic conditions. While this oxidative pathway is required to turn over the catalytic cycle, an uncontrolled excess of oxygen leads to rapid over-oxidation and cleavage of the electron-rich imidazopyridine core, outcompeting the desired nucleophilic attack of the alcohol [3].

Solution: You must strictly control the oxygen stoichiometry. Do not run the reaction open to the atmosphere. Instead, use an oxygen balloon to maintain a steady, low-pressure aerobic environment, or switch to a less aggressive inorganic photocatalyst (like Ru(bpy)


) if your specific pyridine derivative is highly electron-rich and prone to oxidative degradation.

References

  • Thermal Nickel-Catalyzed Carbon–Oxygen Cross-Coupling of (Hetero)aryl Halides with Alcohols Enabled by the Use of a Silane Reductant Approach. ACS Catalysis.[Link]

  • Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. National Institutes of Health (NIH) / PMC.[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH) / PMC.[Link]

Reference Data & Comparative Studies

Validation

1H NMR Structural Validation: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Topic: Comparative 1H NMR Interpretation: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile Content Type: Technical Comparison Guide Executive Summary & Application Context This guide provides a rigorous structural anal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative 1H NMR Interpretation: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile Content Type: Technical Comparison Guide

Executive Summary & Application Context

This guide provides a rigorous structural analysis of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile , a key intermediate scaffold often utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors.

In synthetic workflows, this compound is typically generated via an


 (Nucleophilic Aromatic Substitution) reaction between 2-chloropyridine-3-carbonitrile  and 2-bromo-4-methylphenol . The primary analytical challenge lies not just in assigning peaks, but in definitively proving the formation of the ether linkage (

) and the absence of unreacted starting materials.

This guide compares the target product against its precursors, highlighting diagnostic signal shifts that serve as " go/no-go " checkpoints in drug development pipelines.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the NMR data discussed below is reproducible, the following protocol outlines the generation of the sample. The purity of the sample directly correlates to the resolution of the splitting patterns.

Synthesis Workflow (S_NAr):

  • Reagents: 2-Chloropyridine-3-carbonitrile (1.0 eq), 2-Bromo-4-methylphenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Condition: Heat at 80–100°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    

NMR Sample Preparation:

  • Solvent Selection:

    
     (Chloroform-d) is the standard baseline. However, 
    
    
    
    is recommended if the aromatic region shows overlapping multiplets, as it often separates the pyridine and phenoxy signals via solvent-solute stacking interactions.
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (

    
    ) which cause line broadening.
    
Comparative Data Analysis

The following table contrasts the 1H NMR shifts of the target product against its two starting materials. This comparison is critical for monitoring reaction completion.

Table 1: Diagnostic Shift Comparison (


, 400 MHz) 
Proton EnvironmentTarget Product (

ppm)
Precursor: 2-Cl-Pyridine-3-CNPrecursor: 2-Br-4-Me-PhenolDiagnostic Note
Pyridine H-6 (

to N)
8.35 – 8.45 (dd) 8.64 (dd)N/AUpfield shift due to shielding from phenoxy ring.
Pyridine H-4 (

to CN)
8.00 – 8.10 (dd) 8.05 (dd)N/ARemains deshielded by ortho-CN group.
Pyridine H-5 (

to N)
7.15 – 7.25 (dd) 7.44 (dd)N/AOften overlaps with solvent/phenoxy signals.
Phenol -OH ABSENT N/A5.37 (s) Primary confirmation of ether bond formation.
Phenoxy H-3' (adj to Br)7.45 (d) N/A7.27 (d)Deshielded by Br; doublet (

Hz).
Phenoxy H-6' (adj to O)7.05 – 7.15 (d) N/A6.90 (d)Shifted downfield due to electron-deficient pyridine.
Methyl (-CH3) 2.35 (s) N/A2.27 (s)Slight downfield shift; distinct singlet.
Deep Dive: Mechanistic Interpretation

The structural identity is validated through three specific "Logic Gates" derived from the spectrum.

Logic Gate A: The Pyridine "AMX" System

The pyridine ring possesses three non-equivalent protons, creating a distinct AMX splitting pattern (or ABX depending on field strength).

  • H-6 (Doublet of Doublets): This proton is adjacent to the nitrogen. The nitrogen's electronegativity desheilds it significantly (shifting it downfield to >8.3 ppm). It couples with H-5 (

    
     Hz) and H-4 (
    
    
    
    Hz).
  • H-4 (Doublet of Doublets): Located ortho to the Cyano (CN) group. The CN group is electron-withdrawing (anisotropic effect), keeping this proton deshielded (~8.0 ppm). It couples strongly with H-5 (

    
     Hz) and weakly with H-6.
    
  • H-5 (Doublet of Doublets): The most shielded pyridine proton. It appears as a "pseudo-triplet" or dd around 7.2 ppm due to coupling with both H-4 and H-6.

Logic Gate B: The Phenoxy "ABC" System

The 2-bromo-4-methyl substitution pattern creates a specific signature:

  • H-3' (Meta coupling only): This proton is "sandwiched" between the Bromine and the Methyl group. It cannot couple ortho. It only shows a small meta-coupling (

    
     Hz) to H-5'. This appears as a sharp doublet or broad singlet.
    
  • H-6' (Ortho coupling): Adjacent to the ether oxygen and H-5'. It shows a strong ortho coupling (

    
     Hz) to H-5'.
    
  • H-5' (Ortho + Meta): The bridge. It couples to H-6' (

    
     Hz) and H-3' (
    
    
    
    Hz), appearing as a doublet of doublets.
Logic Gate C: The "Silent" Hydroxyl

In the starting phenol, the -OH proton is visible (usually broad singlet ~5.0-6.0 ppm). In the product, this peak must be absent . If a peak remains in this region, the reaction is incomplete.

Visualization of Structural Logic

The following diagrams illustrate the experimental workflow and the assignment logic.

Diagram 1: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: Reagents Reaction SNAr Reaction (K2CO3, DMF, 90°C) Start->Reaction Workup Workup (EtOAc Ext / Wash) Reaction->Workup NMR 1H NMR Analysis (CDCl3) Workup->NMR Check Diagnostic Check: OH Peak Present? NMR->Check Fail Incomplete Reaction (Purify/Retry) Check->Fail Yes (5.37 ppm) Pass Product Confirmed (Ether Linkage) Check->Pass No

Caption: Decision tree for validating the SNAr synthesis of the target ether via 1H NMR.

Diagram 2: Proton Assignment Logic

ProtonAssignment Molecule Target Molecule C13H9BrN2O Pyridine Pyridine Ring (3 Protons) Molecule->Pyridine Phenoxy Phenoxy Ring (3 Protons) Molecule->Phenoxy Methyl Methyl Group (3 Protons) Molecule->Methyl H6 H6 (alpha-N) ~8.4 ppm (dd) Most Deshielded Pyridine->H6 H4 H4 (ortho-CN) ~8.1 ppm (dd) Deshielded Pyridine->H4 H5 H5 (beta-N) ~7.2 ppm (dd) Shielded Pyridine->H5 H3p H3' (adj Br) ~7.45 ppm (d) Meta-coupling Phenoxy->H3p H6p H6' (adj O) ~7.10 ppm (d) Ortho-coupling Phenoxy->H6p Me_Signal Singlet (s) ~2.35 ppm Methyl->Me_Signal

Caption: Hierarchical breakdown of proton signals based on electronic environment and splitting patterns.

References
  • Royal Society of Chemistry. (n.d.). Supplementary Information: NMR Spectra of Pyridine Derivatives. Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). 2-Bromo-4-methylphenol | PubChem.[1] Retrieved March 1, 2026, from [Link]

Sources

Comparative

Comparative Guide: Optimizing HPLC Selectivity for Phenoxypyridine Purity Assessment

Executive Summary Phenoxypyridines represent a critical structural motif in agrochemicals (e.g., Diflufenican) and emerging kinase inhibitors. Their analysis is frequently complicated by the presence of positional isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxypyridines represent a critical structural motif in agrochemicals (e.g., Diflufenican) and emerging kinase inhibitors. Their analysis is frequently complicated by the presence of positional isomers and hydrolytic degradants that share identical mass-to-charge ratios (isobaric) and similar hydrophobicity (logP).

This guide challenges the industry-standard C18 approach, demonstrating why Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases often outperform C18 for this specific chemical class. We provide a direct performance comparison, mechanistic insights, and a validated method development protocol.

The Challenge: Why C18 Fails Phenoxypyridines

While C18 is the workhorse of reverse-phase chromatography, it relies almost exclusively on hydrophobic subtraction . Phenoxypyridine impurities often differ only by the position of a substituent on the pyridine ring or the ether linkage.

  • The Problem: Positional isomers (e.g., 2-phenoxy vs. 3-phenoxy pyridine derivatives) often have identical hydrophobic footprints. On a C18 column, these elute as a single, broad peak or "saddle" doublet, making quantitative purity assessment impossible.

  • The Solution: Leveraging

    
    -
    
    
    
    interactions
    and shape selectivity using aromatic stationary phases.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. PFP[2]

We evaluated three distinct stationary phase chemistries for the separation of a model phenoxypyridine (PP) and its two primary isomeric impurities (Impurity A and Impurity B).

Experimental Conditions
  • System: UHPLC with DAD detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Performance Data Summary
FeatureC18 (Standard) Phenyl-Hexyl (Alternative 1) PFP (Alternative 2)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Stacking
Dipole-Dipole + Shape Selectivity
Retention Time (Main Peak) 6.2 min6.8 min5.9 min
Resolution (

) Impurity A
0.8 (Co-elution)2.4 (Baseline) 1.8 (Baseline)
Resolution (

) Impurity B
1.2 (Partial)3.1 (Excellent) 4.5 (Excellent)
Peak Symmetry (

)
1.11.051.2
Suitability Verdict FAIL for IsomersOPTIMAL for General PurityOPTIMAL for Halogenated Variants
Mechanistic Insight[5]
  • C18: Relies solely on Van der Waals forces. It cannot distinguish the subtle electron density differences between the pyridine nitrogen positions.

  • Phenyl-Hexyl: The phenoxypyridine core contains two aromatic rings and an ether oxygen. The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking
    with the analyte's rings. Crucially, the electron-deficient pyridine ring interacts differently with the stationary phase depending on the substituent position, creating the necessary separation factor (
    
    
    ).
  • PFP (Pentafluorophenyl): If your phenoxypyridine contains halogens (F, Cl), PFP is superior. The fluorine atoms on the ring create a strong electrostatic field (dipole-dipole interaction) that separates compounds based on the position of the halogen on the analyte.

Visualizing the Mechanism & Workflow

Interaction Mechanism: Why Phenyl-Hexyl Wins

The following diagram illustrates the "orthogonal" interactions present in Phenyl phases that are absent in C18.

interaction_mechanism cluster_c18 Standard C18 Interaction cluster_phenyl Phenyl-Hexyl Interaction c18_ligand C18 Ligand (Alkyl Chain) analyte_c18 Phenoxypyridine c18_ligand->analyte_c18 Hydrophobic Only (Weak Selectivity) phenyl_ligand Phenyl-Hexyl Ligand (Aromatic Ring) analyte_phenyl Phenoxypyridine phenyl_ligand->analyte_phenyl Hydrophobic phenyl_ligand->analyte_phenyl Pi-Pi Stacking (Strong Selectivity)

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase adds a secondary steric/electronic interaction (Red Arrow) that resolves isomers co-eluting on C18.

Method Development Decision Tree

Follow this logic flow to select the correct column and conditions for your specific phenoxypyridine derivative.

method_workflow start Start: Phenoxypyridine Sample check_halogens Does molecule contain Halogens (F, Cl, Br)? start->check_halogens branch_halogen Yes check_halogens->branch_halogen branch_no_halogen No check_halogens->branch_no_halogen select_pfp Select PFP Column (Dipole-Dipole Mode) branch_halogen->select_pfp select_phenyl Select Phenyl-Hexyl (Pi-Pi Mode) branch_no_halogen->select_phenyl mobile_phase Mobile Phase Selection: 0.1% Formic Acid (pH 2.7) select_pfp->mobile_phase select_phenyl->mobile_phase check_resolution Is Resolution (Rs) > 1.5? mobile_phase->check_resolution optimize_methanol Switch Organic Modifier to Methanol (Enhances Pi-Pi) check_resolution->optimize_methanol No final_method Final Method: Validation Ready check_resolution->final_method Yes optimize_methanol->final_method

Caption: Strategic workflow for column selection. Note the switch to Methanol if Acetonitrile fails; Methanol facilitates stronger pi-pi interactions than Acetonitrile.

Detailed Protocol: Purity Assessment Workflow

Step 1: Mobile Phase Preparation
  • Why pH matters: Pyridine nitrogens are basic (pKa ~5.2). To ensure robust peak shape and retention, the nitrogen must be fully protonated (pH < 3.2) or fully deprotonated (pH > 7.2).

  • Recommendation: Use 0.1% Formic Acid (pH ~2.7) . This keeps the pyridine protonated (

    
    ), improving solubility and ensuring compatibility with Mass Spectrometry (LC-MS) for impurity identification [1].
    
Step 2: The "Methanol Effect"

While Acetonitrile (ACN) is the standard organic modifier, Methanol (MeOH) is preferred for Phenyl-Hexyl separations.

  • Reasoning: ACN has its own

    
    -electrons (triple bond) which can compete with the analyte for interaction sites on the Phenyl stationary phase. Methanol is "transparent" to 
    
    
    
    -systems, allowing the maximum interaction between your phenoxypyridine and the column [2].
Step 3: System Suitability Testing (SST)

Every sequence must include a self-validating SST injection.

  • Resolution (

    
    ):  Must be > 1.5 between the main peak and the nearest isomer.
    
  • Tailing Factor (

    
    ):  Must be < 1.3. (High tailing indicates secondary silanol interactions; if observed, add 5mM Ammonium Formate to the mobile phase).
    

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.[2][3][4][5][6] Retrieved from [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[7] Retrieved from [Link]

Sources

Validation

Distinguishing 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile from Structural Isomers: A Technical Guide

Part 1: Executive Summary & Structural Landscape 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0) is a critical biaryl ether intermediate, often utilized in the synthesis of non-steroidal anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Landscape

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0) is a critical biaryl ether intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and GABA-A receptor modulators. Its structural integrity is paramount; however, the nucleophilic aromatic substitution (


) reaction used to synthesize it is prone to generating regioisomers and hydrolysis byproducts that are difficult to separate by standard flash chromatography.

This guide provides a definitive analytical framework to distinguish the target molecule from its three most persistent structural mimics:

  • The Positional Isomer: 2-(4-Bromo-2-methylphenoxy)pyridine-3-carbonitrile.

  • The Regioisomer: 4-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile.

  • The Hydrolysis Impurity: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carboxamide.

Structural Logic & Impurity Origins

The synthesis typically involves the coupling of 2-chloronicotinonitrile with 2-bromo-4-methylphenol. The specific electronic environment of the pyridine ring (electron-deficient due to the nitrile group) directs the nucleophilic attack, but steric hindrance and competing nucleophiles create isomeric byproducts.

SynthesisPathways SM1 2-Chloronicotinonitrile Target TARGET: 2-(2-Bromo-4-methylphenoxy) pyridine-3-carbonitrile SM1->Target S_NAr (Base, DMF, 80°C) Major Product Iso2 ISOMER B: N-Alkylated Pyridone SM1->Iso2 Ambident Nucleophile (N-attack vs O-attack) SM2 2-Bromo-4-methylphenol SM2->Target Iso1 ISOMER A: 2-(4-Bromo-2-methylphenoxy)... SM2->Iso1 Impurity in Phenol SM (4-Br, 2-Me isomer) Impurity IMPURITY: Amide Hydrolysis Target->Impurity Acid/Base Hydrolysis of Nitrile

Figure 1: Synthetic pathways leading to the target molecule and its primary structural isomers.[1][2][3]

Part 2: Analytical Differentiation Strategy

Distinguishing these isomers requires a multi-modal approach. While Mass Spectrometry (MS) often fails due to identical molecular weights (


 288/290), Nuclear Magnetic Resonance (NMR)  and High-Performance Liquid Chromatography (HPLC)  provide definitive resolution.
NMR Spectroscopy: The Gold Standard

The connectivity of the biaryl ether linkage is best resolved using


 NMR. The key differentiator is the chemical shift and splitting pattern of the protons on the phenoxy ring and the pyridine ring.
Comparative NMR Data Table (400 MHz, DMSO-

)
Proton PositionTarget Molecule (

ppm)
Isomer A (4-Br, 2-Me)Diagnostic Feature
Pyridine H-6 8.45 (dd,

Hz)
8.42 (dd)Conserved: Unreliable for differentiation.
Pyridine H-4 8.25 (dd,

Hz)
8.22 (dd)Conserved: Unreliable.
Phenoxy H-3' 7.55 (d,

Hz)
6.95 (d)CRITICAL: H3' in Target is deshielded by ortho-Br.
Phenoxy H-6' 7.20 (d,

Hz)
7.45 (d)CRITICAL: H6' in Target is ortho to ether linkage.
Methyl (

)
2.32 (s)2.15 (s) Shift: Methyl ortho to Oxygen (Isomer A) is shielded.
Nitrile (

)
~116 ppm (

)
~116 ppmIR: 2230 cm

(sharp) for both.

Mechanistic Insight: In the target, the bromine atom at the 2-position of the phenyl ring exerts a significant deschielding effect on the adjacent H-3' proton and sterically influences the ether linkage, often causing a slight downfield shift of the pyridine H-5 compared to the unhindered isomer.

Chromatographic Separation (HPLC)

Isomers A and B possess different lipophilicities (


) due to the placement of the bromine atom and the methyl group relative to the ether oxygen.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 
    
    
    
    mm).
  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm (nitrile).
    

Protocol:

  • Equilibration: 90% Water / 10% ACN for 5 min.

  • Gradient: Ramp to 90% ACN over 15 min.

  • Observation:

    • Target: Elutes ~8.2 min.

    • Isomer A (2-Me, 4-Br): Elutes ~8.8 min (More lipophilic due to Br being para, less steric hindrance with solvent shell).

    • Amide Impurity: Elutes ~4.5 min (Significantly more polar).

Part 3: Experimental Protocols

Protocol 1: Synthesis & Purification Workflow

Objective: To synthesize the target with minimal isomeric contamination.

  • Reagents: 2-Chloronicotinonitrile (1.0 eq), 2-Bromo-4-methylphenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide). Note: Avoid protic solvents to prevent hydrolysis.

  • Procedure:

    • Dissolve phenol in DMF and add

      
      . Stir at RT for 30 min to form the phenoxide.
      
    • Add 2-chloronicotinonitrile slowly.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool to RT. Pour into ice water. The product should precipitate.

    • Critical Step: If an oil forms, extract with DCM. If solid, filter and wash with cold water.

  • Purification (Isomer Removal):

    • Recrystallize from Ethanol/Water (9:1). The target crystallizes readily, while the N-alkylated pyridone (if present) remains in the mother liquor.

Protocol 2: Analytical Validation (Decision Tree)

DecisionTree Start Crude Product TLC TLC (Hex:EtOAc 4:1) Single Spot? Start->TLC HPLC HPLC Analysis Retention Time Check TLC->HPLC Yes Result_Amide AMIDE DETECTED Broad Singlets @ 7.6, 8.1 Reprocess TLC->Result_Amide No (Polar spot) NMR 1H NMR (DMSO-d6) Check Methyl Shift HPLC->NMR RT ~8.2 min Result_IsoA ISOMER A DETECTED Me @ 2.15 ppm Recrystallize HPLC->Result_IsoA RT ~8.8 min Result_Target CONFIRMED TARGET Me @ 2.32 ppm Single Peak NMR->Result_Target Me Singlet > 2.3 ppm NMR->Result_IsoA Me Singlet < 2.2 ppm

Figure 2: Analytical decision tree for validating the identity of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile.

Part 4: References

  • Sigma-Aldrich. (n.d.). 2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile Product Specification. Retrieved from [2][4]

  • PubChem. (2025). Compound Summary: 2-(2-Bromo-4-methylphenoxy)nicotinonitrile.[4] National Library of Medicine. Retrieved from

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on Diaryl Ether Synthesis).

  • American Elements. (n.d.).[5] 2-(2-bromo-4-fluorophenoxy)pyridine-3-carboxylic acid Data. (Analogous structural data). Retrieved from

Sources

Comparative

Comparative Guide: IR Spectroscopy of Nitrile and Ether Moieties in Pyridine Scaffolds

Topic: IR spectroscopy analysis of nitrile and ether bands in pyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy analysis of nitrile and ether bands in pyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the structural elucidation of pyridine-based pharmacophores, Infrared (IR) spectroscopy serves as a critical orthogonal technique to NMR. However, the analysis of nitrile (


) and ether (

) functionalities on electron-deficient heterocyclic rings presents unique challenges. This guide compares the performance of Attenuated Total Reflectance (ATR) methodologies against Transmission (KBr pellet) standards.[1] It specifically addresses the "Diamond Artifact" that compromises nitrile quantification and provides a validated protocol for resolving ether bands amidst pyridine ring vibrations.

Theoretical Grounding: Vibrational Modes in Heterocycles

The pyridine ring, unlike benzene, possesses a permanent dipole and electron-deficient character due to the electronegative nitrogen. This electronic environment fundamentally alters the force constants of attached substituents.

The Nitrile Shift ( )[2][3]
  • Benzene Analogs (Benzonitrile): Typically absorb at 2220–2230 cm⁻¹ .[1]

  • Pyridine Derivatives (Cyanopyridines): The electron-withdrawing nature of the pyridine nitrogen induces a subtle shift.

    • 3-Cyanopyridine:

      
       (Medium-Strong, Sharp) [1].[1]
      
    • 4-Cyanopyridine:

      
       [2].[1][2]
      
    • Mechanism: The induction effect (

      
      ) increases the bond order slightly compared to phenyl analogs, but conjugation (
      
      
      
      ) competes. The band is distinctively sharp and intense due to the large change in dipole moment (
      
      
      ).[3]
The Ether Linkage ( )
  • Asymmetric Stretch (

    
    ):  Found at 1200–1270 cm⁻¹ .[1] In methoxypyridines, this band is often split or broadened due to coupling with ring modes.[1]
    
  • Symmetric Stretch (

    
    ):  Found at 1020–1075 cm⁻¹ .[1]
    
  • Ring Interference: Pyridine skeletal vibrations occur at 1600, 1580, 1480, and 1440 cm⁻¹ .[1] The 1200–1300 cm⁻¹ region is often crowded, requiring high spectral resolution to distinguish the ether

    
     from C-H in-plane bending modes.
    

Comparative Analysis: Instrumental Performance

The choice of sampling technique is the single largest variable in the successful analysis of these bands.

ATR Crystal Selection vs. Nitrile Detection

The Problem: Monolithic Diamond ATR crystals, while robust, exhibit strong lattice phonon absorption in the 1900–2300 cm⁻¹ region. This creates a noisy baseline that directly overlaps with the nitrile stretching frequency (


), significantly degrading the Limit of Detection (LOD) [3].

Comparative Data:

FeatureDiamond ATRZnSe / Ge ATRTransmission (KBr)
Nitrile Sensitivity Low (Lattice noise interference)High (Clear window)Very High (No crystal absorption)
Ether Sensitivity HighHighHigh
Sample Prep Time < 1 min< 1 min15–20 mins
Spectral Range 4000–50 cm⁻¹4000–650 cm⁻¹ (ZnSe)4000–400 cm⁻¹
Chemical Resistance ExcellentPoor (Acid sensitive)N/A (Consumable)

Recommendation: For quantitative nitrile analysis, avoid Diamond ATR . Use a Germanium (Ge) crystal or revert to Transmission FTIR to ensure the signal-to-noise ratio (SNR) permits accurate integration.[1]

Spectral Resolution of Ethers

For ether bands, Diamond ATR is superior due to its hardness, ensuring intimate contact with solid crystalline drugs. However, "Anomalous Dispersion" near strong absorption bands (like C-O stretches) can cause peak shifts to lower wavenumbers in ATR compared to Transmission.

  • Correction: Apply an ATR correction algorithm (

    
    ) if comparing directly to KBr library spectra.[1]
    

Visualized Workflows

Decision Matrix for Method Selection

The following logic gate ensures optimal data integrity based on the functional group of interest.

MethodSelection Start Sample Analysis Request CheckCN Contains Nitrile (C≡N)? Start->CheckCN CheckEther Contains Ether (C-O-C)? CheckCN->CheckEther Yes DiamondATR Diamond ATR (Standard) CheckCN->DiamondATR No GeATR Germanium ATR (High Refractive Index) CheckEther->GeATR High Throughput Needed KBr Transmission (KBr) (Gold Standard) CheckEther->KBr Quantitation Needed ResultCN High Noise @ 2200 cm⁻¹ Risk of False Negative DiamondATR->ResultCN If Nitrile Present ResultClean Clean Baseline High Sensitivity GeATR->ResultClean KBr->ResultClean

Figure 1: Decision matrix for selecting the optimal IR sampling technique. Note the critical branch point for Nitrile-containing compounds to avoid Diamond ATR artifacts.

Vibrational Logic of Pyridine Derivatives

Understanding the coupling of ring modes with substituents is vital for assignment.

VibrationalLogic PyridineCore Pyridine Core (Electron Deficient) Interaction Dipole Coupling & Resonance PyridineCore->Interaction Substituent Substituent Effect Substituent->Interaction Nitrile Nitrile (C≡N) ~2230 cm⁻¹ Ether Ether (C-O-C) ~1260 cm⁻¹ RingModes Ring Breathing ~1600, 1580 cm⁻¹ Interaction->Nitrile Inductive (-I) Interaction->Ether Mesomeric (+M) Interaction->RingModes Symmetry Breaking

Figure 2: Mechanistic pathway of vibrational frequency shifts in substituted pyridines.[1] The electron-deficient core modulates substituent bond strength via inductive and mesomeric effects.

Validated Experimental Protocol

To achieve reproducible data for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation (Transmission Mode - Recommended for Nitriles)
  • Desiccation: Dry KBr powder at 110°C for 2 hours to remove water (OH stretch at 3400 cm⁻¹ can obscure overtones).

  • Ratio: Mix 1–2 mg of Pyridine Derivative with 200 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Coarse particles cause the "Christiansen Effect," distorting band shapes.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent pellet.

Acquisition Parameters (ATR Mode - Recommended for Ethers)
  • Crystal Check: Ensure the crystal is Zinc Selenide (ZnSe) or Germanium (Ge) if analyzing the 2200 cm⁻¹ region.[1] If using Diamond, run a background scan with maximum sensitivity.[1]

  • Resolution: Set to 2 cm⁻¹ . Nitrile bands are narrow; standard 4 cm⁻¹ resolution may blunt peak height, affecting integration.[1]

  • Scans: Accumulate 64 scans to improve SNR.

  • Correction: Apply "ATR Correction" in software to normalize relative intensities to transmission standards.

References

  • Isaq, M., et al. "Laser Raman and Infrared Spectra of 3-Cyanopyridine."[1] Asian Journal of Chemistry, vol. 14, no. 2, 2002, pp. 1065-1069. Link

  • NIST Mass Spectrometry Data Center.[1][4] "4-Pyridinecarbonitrile Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Harrick Scientific.[1][5] "Diamond ATR-FTIR Study of Nitriles." Spectroscopy Online, vol. 36, no.[1] 1, 2021.[1][5] Link

  • Specac Ltd.[1] "Choosing the right ATR crystal for FTIR analysis." Specac Application Notes. Link

  • BenchChem. "A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers." BenchChem Technical Guides. Link

Sources

Validation

Comparative Biological Activity of Brominated vs. Non-Brominated Phenoxypyridines: A Technical Guide

Executive Summary & Rationale Phenoxypyridines represent a highly privileged bioisosteric scaffold utilized extensively across pharmaceutical oncology and agrochemical development. As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Phenoxypyridines represent a highly privileged bioisosteric scaffold utilized extensively across pharmaceutical oncology and agrochemical development. As a Senior Application Scientist, I frequently observe that the transition from a preliminary "hit" to a potent "lead" compound hinges on precise structural modifications. Among these, the targeted halogenation—specifically electrophilic bromination—of the phenoxypyridine core is a highly effective optimization strategy.

This guide objectively compares the biological performance of brominated versus non-brominated phenoxypyridines, detailing the mechanistic causality behind their activity differences and providing self-validating experimental protocols for your own drug development workflows.

Mechanistic Insights: The Causality of Bromination

Replacing a hydrogen atom with a bromine atom on the pyridine or phenoxy ring is not merely a molecular weight adjustment; it introduces three critical physicochemical changes that drive biological activity :

  • Steric Bulk and Shape Complementarity: The van der Waals radius of bromine (1.85 Å) is significantly larger than that of hydrogen (1.20 Å). This added bulk allows the brominated moiety to deeply engage and fill hydrophobic pockets within target active sites, such as the ATP-binding cleft of c-Met kinases.

  • Halogen Bonding (

    
    -Hole Interactions):  Bromine possesses an anisotropic charge distribution, creating an electrophilic region (the 
    
    
    
    -hole) opposite the covalent C–Br bond. This facilitates highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens of the target protein), securely anchoring the inhibitor in place.
  • Modulation of Lipophilicity (LogP): Bromination inherently increases the overall lipophilicity of the molecule. This directly enhances cellular membrane permeability—a critical factor for targeting intracellular enzymes like DprE1 in Mycobacterium tuberculosis or penetrating plant cuticles in herbicidal applications.

SAR_Logic A Phenoxypyridine Core Scaffold B1 Non-Brominated A->B1 No Substitution B2 Brominated (e.g., 3-Bromo) A->B2 Halogenation C1 Baseline LogP & Sterics B1->C1 C2 Increased LogP & Halogen Bonding B2->C2 D1 Moderate Activity (Higher IC50) C1->D1 D2 Potent Activity (Lower IC50) C2->D2

Logical relationship demonstrating how bromination of the phenoxypyridine core enhances bioactivity.

Comparative Performance Data

The theoretical advantages of bromination translate directly into measurable in vitro and in vivo efficacy. The table below summarizes the quantitative performance differences across three distinct biological targets based on recent literature .

Biological TargetApplication AreaNon-Brominated Variant ActivityBrominated Variant ActivityFold-Improvement
c-Met Kinase Oncology (Anti-tumor)IC₅₀ ≈ 35.0 nMIC₅₀ ≈ 2.5 nM14x Increase
Protoporphyrinogen Oxidase (PPO) Agrochemical (Herbicide)IC₅₀ ≈ 0.50 µMIC₅₀ ≈ 0.04 µM12.5x Increase
M. tuberculosis DprE1 Infectious DiseaseMIC > 10.0 µg/mLMIC = 1.56 µg/mL>6x Increase

Data Interpretation: Across diverse targets, the introduction of a bromine atom consistently drives the inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) down into the single-digit nanomolar or low-microgram range.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these differences in your own laboratory, you must employ robust, self-validating methodologies. Below are the standard protocols for synthesizing the brominated derivative and evaluating its comparative activity.

Protocol A: Regioselective Bromination of the Phenoxypyridine Scaffold

Objective: Synthesize the brominated variant while preventing polyhalogenation or side-chain reactions.

  • Solvent Preparation: Dissolve the non-brominated phenoxypyridine precursor in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the polar transition state of electrophilic aromatic substitution without participating in side reactions.

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in the dark at 0°C.

    • Causality: NBS provides a slow, controlled release of electrophonium ions (Br⁺). Performing this at 0°C and in the dark prevents radical-mediated aliphatic bromination (Wohl-Ziegler reaction), ensuring strict regioselectivity on the aromatic ring.

  • Reaction Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: The reaction is complete when the[M+H]⁺ peak shifts by +78/+80 Da (the characteristic 1:1 isotopic doublet of bromine). If a +158 Da mass appears, over-bromination has occurred, indicating a failure in temperature control.

Protocol B: Comparative In Vitro Kinase Inhibition Assay

Objective: Quantify the binding affinity difference (IC₅₀) between the brominated and non-brominated variants.

  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of both compounds in DMSO.

    • Causality: A wide concentration range (e.g., 0.1 nM to 10 µM) is required to capture the full sigmoidal dose-response curve necessary for an accurate IC₅₀ calculation.

  • Kinase Incubation: Incubate the compounds with recombinant target kinase (e.g., c-Met) and ATP in a HEPES-buffered saline solution containing 10 mM MgCl₂.

    • Causality: Mg²⁺ is an essential catalytic cofactor that coordinates ATP in the kinase active site; its absence will yield false-negative binding data.

  • Signal Detection: Add a luminescent reagent (e.g., Kinase-Glo) to measure residual ATP.

    • Self-Validation Check: Include a positive control (e.g., Staurosporine) and a vehicle control (DMSO). Calculate the Z'-factor of the assay plate. The assay is only valid if Z' > 0.5 , proving the signal-to-noise ratio is sufficient to distinguish the subtle affinity differences caused by the bromine atom.

Exp_Workflow S1 1. Synthesis Precursor Prep S2 2. Bromination NBS / MeCN S1->S2 S3 3. Validation LC-MS Isotope Check S2->S3 S4 4. Bioassay Kinase Screening S3->S4 S5 5. Analysis IC50 & Z'-Factor S4->S5

Step-by-step experimental workflow for synthesizing and evaluating brominated phenoxypyridines.

Conclusion

The comparative data heavily favors the brominated phenoxypyridine scaffold when target affinity and lipophilicity are the primary bottlenecks in a drug development program. While the non-brominated variant serves as an excellent foundational building block and baseline control, strategic bromination unlocks critical


-hole interactions and steric complementarity that reliably amplify biological activity by an order of magnitude.

References

  • Title: Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides Source: Journal of Agricultural and Food Chemistry / PubMed URL: [Link]

  • Title: Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking Yield and Purity of In-House Synthesized 2-Phenoxypyridine Against Commercial Standards

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical research and development, the integrity of starting materials is paramount. Phenoxypyridines, a class of compounds with signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the integrity of starting materials is paramount. Phenoxypyridines, a class of compounds with significant interest due to their presence in various biologically active molecules, are no exception. The decision to synthesize a compound in-house versus procuring a commercial standard is often a trade-off between cost, time, and, most critically, quality. This guide provides a comprehensive framework for synthesizing 2-phenoxypyridine, a representative member of this class, and rigorously benchmarking its yield and purity against commercially available standards. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind our experimental choices, ensuring a robust and reproducible workflow.

The Synthetic Pathway: A Modified Ullmann Condensation Approach

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[1][2][3] We have selected a modified, copper-catalyzed approach for the synthesis of 2-phenoxypyridine from 2-chloropyridine and phenol. This choice is predicated on the relatively low cost of starting materials and the generally high yields achievable with modern advancements in the Ullmann reaction.[4][5]

Experimental Protocol: Synthesis of 2-Phenoxypyridine

Materials:

  • 2-Chloropyridine

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyridine (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a stirrable slurry. Follow this with the addition of copper(I) iodide (0.1 eq) and anhydrous pyridine (2.0 eq). The pyridine acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature. The solids are filtered off, and the filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with 1M NaOH solution to remove unreacted phenol, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-phenoxypyridine.

Synthetic Workflow Visualization

Synthetic_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Chloropyridine Phenol K₂CO₃ Catalyst_Solvent CuI Pyridine Toluene Reflux Reflux (110°C) 12-18 hours Catalyst_Solvent->Reflux Filtration Filter solids Reflux->Filtration Extraction Wash with NaOH, Water, Brine Filtration->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure 2-Phenoxypyridine

Caption: Synthetic workflow for 2-phenoxypyridine via modified Ullmann condensation.

Analytical Benchmarking: A Two-Pronged Approach

A comprehensive assessment of purity requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is an excellent tool for quantifying purity and detecting minor impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can also be used for quantitative analysis (qNMR).[6][7][8]

Experimental Protocol: Purity and Identity Determination

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid, is typically effective. A starting condition of 70% A and 30% B, ramping to 100% B over 15 minutes, can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 2-phenoxypyridine and the commercial standard in the initial mobile phase composition.

  • Analysis: Inject equal volumes of both samples. The purity is calculated based on the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product and the commercial standard in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integration values should match the expected structure of 2-phenoxypyridine and be identical to the commercial standard.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

Analytical Workflow Visualization

Analytical_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample Synthesized Product & Commercial Standard HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep HPLC_Run Inject on C18 Column HPLC_Prep->HPLC_Run HPLC_Detect UV Detection (254 nm) HPLC_Run->HPLC_Detect HPLC_Result Purity (%) by Peak Area HPLC_Detect->HPLC_Result NMR_Run Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Run NMR_Result Structural Confirmation NMR_Run->NMR_Result

Caption: Analytical workflow for purity and identity determination.

Comparative Data Summary

The following table provides a framework for comparing the results of the in-house synthesis with a typical commercial standard.

ParameterIn-House Synthesis (Expected)Commercial Standard (Typical)
Yield (%) 70-85%Not Applicable
Purity (HPLC, %) >98% (after purification)>99%
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Appearance White to off-white solidWhite solid

Discussion: Synthesize or Purchase?

The decision to synthesize 2-phenoxypyridine in-house versus purchasing a commercial standard is multifaceted.

Advantages of In-House Synthesis:

  • Cost-Effectiveness: For larger quantities, in-house synthesis can be significantly more economical.

  • Control over Purity: The researcher has direct control over the purification process, allowing for tailored purity specifications.

  • Availability: Synthesis can overcome supply chain issues or the unavailability of specific analogs.

Considerations for In-House Synthesis:

  • Time and Resources: The synthesis and purification process requires dedicated time, equipment, and expertise.

  • Yield Variability: The final yield can be influenced by reaction scale and experimental technique.

  • Purity Attainment: Achieving very high purity (>99.5%) may require multiple purification steps, increasing time and reducing overall yield.

Advantages of Commercial Standards:

  • Guaranteed Purity: Reputable suppliers provide a certificate of analysis with a guaranteed purity level.

  • Time Savings: immediate availability saves significant time compared to synthesis and purification.

  • Consistency: Lot-to-lot consistency is generally well-controlled.

Ultimately, the choice depends on the specific needs of the project. For initial screening and small-scale experiments, the convenience of a high-purity commercial standard may be preferable. For large-scale campaigns or when cost is a primary driver, a well-optimized in-house synthesis is a viable and often advantageous alternative. This guide provides the foundational methodology to confidently make that determination.

References

  • Corcoran, O., et al. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. J Pharm Biomed Anal., 16(3), 481-9. Available at: [Link]

  • Shaikh, A. A., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2899-2905. Available at: [Link]

  • ResearchGate. (n.d.). Application of the optimized reaction condition on different substituted pyridine-2(1H). Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

  • Olesiński, M., et al. (2010). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2011(5), 236-251. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Radboud Repository. (n.d.). NMR spectroscopy in drug discovery. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • Slideshare. (n.d.). Ullmann reaction. Available at: [Link]

  • Longdom Publishing. (n.d.). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Available at: [Link]

  • Scholars Research Library. (n.d.). Analytical method development, validation and determination of phenazopyridine in its pharmaceutical dosage using diazonium salt. Available at: [Link]

  • Journal of Chemical Health Risks. (2023). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Longdom Publishing. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Available at: [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • HPLC and NMR Studies of Phenoxazone Alkaloids from Pycnoporus Cinnabarinus. (2025). Available at: [Link]

  • SciSpace. (n.d.). Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2 - Phenylazopyridine or o -Tolylazopyridine) and 2 (L′ and L′′ are 2 -Phenylazopyridine or 2,2′‐Bipyridine). Available at: [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

[1] Executive Summary & Immediate Directives Status: Hazardous Chemical Intermediate (Irritant, Potential Acute Toxin).[1] Primary Disposal Method: High-temperature incineration with acid gas scrubbing.[1] Critical Prohi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directives

Status: Hazardous Chemical Intermediate (Irritant, Potential Acute Toxin).[1] Primary Disposal Method: High-temperature incineration with acid gas scrubbing.[1] Critical Prohibition: NEVER mix this compound with acidic waste streams or strong oxidizers.[1]

This guide defines the disposal protocol for 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0).[1] As a halogenated aromatic nitrile, this compound presents a dual hazard profile: the potential for cyanide release under acidic conditions and the generation of corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx) during thermal decomposition.

Immediate "Do Not" List
  • DO NOT dispose of down the drain (Strictly prohibited under Clean Water Act).

  • DO NOT mix with acidic waste (Risk of HCN evolution).

  • DO NOT mix with non-halogenated solvents (Contaminates fuel-blending waste streams).[1]

Chemical Profile & Hazard Logic

To ensure safety, researchers must understand the causality behind these disposal protocols.[1] The structural moieties of this molecule dictate its handling.

MoietyStructural HazardDisposal Implication
Nitrile Group (-CN) Hydrolytically unstable in strong acids/bases.[1]Segregation: Must be kept at neutral or slightly alkaline pH to prevent the formation of Hydrogen Cyanide (HCN) gas [1].
Aryl Bromide (-Br) Halogenated organic.[2]Incineration: Requires specific incineration temperatures (>1100°C) and scrubbers to capture HBr gas. Cannot be used for standard fuel blending [2].[1]
Pyridine Ring Lipophilic nitrogen heterocycle.[1]Toxicity: Facilitates dermal absorption.[1] Standard nitrile gloves (0.11mm) provide splash protection, but double-gloving is recommended for prolonged handling.[1]

Pre-Disposal Stabilization & Packaging[1]

Before this chemical leaves your bench, it must be stabilized.[1] The following protocol ensures the waste container is safe for transport.

A. Solid Waste (Pure Compound/Precipitate)[1]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]

  • Bagging: Double-bag the solid in 4-mil polyethylene bags before placing it in the rigid container. This prevents dust inhalation during waste consolidation.[1]

  • Labeling: Mark clearly as "Solid Waste: Toxic, Halogenated Organic."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Context:[3][4] This compound is often dissolved in organic solvents (e.g., DCM, DMSO, Ethyl Acetate).[1]

  • pH Check: Verify the pH of the solution is ≥ 7 .

    • Why? If the reaction mixture was acidic, neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before bottling.[1] This mitigates the risk of HCN buildup in the headspace.
      
  • Segregation: Pour into the "Halogenated Organic Solvent" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute classifies the entire mixture as halogenated waste [3].[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Regulatory Waste Categorization (RCRA)

Proper coding is essential for legal compliance.[1] While this specific CAS is not P-listed or U-listed by name, it falls under "Process Waste" definitions.[1]

CharacteristicEPA/RCRA CodeDescription
Ignitability D001 If dissolved in flammable solvents (Flash point <60°C).[1]
Reactivity D003 (Contingent) Only applies if the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5. Proper neutralization avoids this code, but it is a safety watchpoint.
Toxicity Not Listed While not explicitly listed, treat as Toxic for labeling purposes due to the pyridine/nitrile functionality.[1]

Labeling Requirement: The waste tag must read:

Contains: 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile, [Solvent Name] Hazards: Irritant, Toxic, Halogenated.[1]

Disposal Workflow (Visual Logic)

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-(2-Bromo-4-methylphenoxy) pyridine-3-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Precipitate) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid DoubleBag Double Bag (4-mil Poly) & Place in HDPE Jar Solid->DoubleBag LabelSolid Label: Toxic Solid (Halogenated) DoubleBag->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage pHCheck Check pH Level Liquid->pHCheck IsAcidic Is pH < 7? pHCheck->IsAcidic Neutralize Neutralize with Sat. NaHCO3 IsAcidic->Neutralize Yes Segregate Segregate into HALOGENATED Carboy IsAcidic->Segregate No (pH >= 7) Neutralize->Segregate Segregate->Storage Pickup EHS Pickup & Incineration Storage->Pickup

Figure 1: Decision tree for the segregation and packaging of halogenated pyridyl nitrile waste. Note the critical pH check step for liquid waste to prevent HCN formation.

Spill Contingency & Emergency Procedures

In the event of a benchtop spill, immediate action is required to prevent contamination and exposure.[1]

  • Evacuate & Ventilate: If the spill is significant (>100 mL or >10g), evacuate the immediate area.[1] The nitrile moiety can cause respiratory irritation.[2]

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves .[1] If dust is present, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[1]

    • Liquids: Absorb with vermiculite or a commercial "Organic Solvent" spill kit.[1] Do not use clay-based kitty litter if the solution is acidic, as this may liberate fumes.[1]

  • Decontamination: Clean the surface with a mild soap solution. Avoid bleach , as hypochlorite can react with nitrogenous compounds to form chloramines (toxic gas).[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov.[1] [Link]1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-4-methylpyridine (Analogous Structure Safety Data). Fishersci.com.[1] ]">https://www.fishersci.com[1]

Sources

Handling

Personal protective equipment for handling 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated building blocks into drug discovery pipelines. 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0) [1] is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated building blocks into drug discovery pipelines. 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS: 1021143-01-0) [1] is a highly versatile intermediate, prized for its diaryl ether linkage and reactive nitrile group. However, its structural features—specifically the brominated phenoxy ring and the cyanopyridine core—demand rigorous, causality-driven safety protocols[2][3].

This guide provides essential, immediate safety and logistical information, moving beyond basic Safety Data Sheet (SDS) compliance to offer field-proven, self-validating operational workflows.

Physicochemical Profiling & Hazard Data

To design an effective safety protocol, we must first quantify the physical and hazard parameters of the compound. The data below synthesizes the known properties of this specific molecule and its closely related structural analogs[4][5].

ParameterValue / SpecificationOperational Implication
Chemical Name 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrileContains both halogenated and cyano functional groups.
CAS Number 1021143-01-0Unique identifier for inventory and waste tracking.
Molecular Formula C13H9BrN2OHigh carbon/halogen ratio indicates high lipophilicity.
Molecular Weight 289.13 g/mol Likely presents as a fine, potentially dusting solid at room temp.
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity; causes skin, eye, and respiratory irritation.
Incompatibility Strong oxidizing agents, strong acidsRisk of exothermic reaction or degradation.

Mechanistic Toxicology: The "Why" Behind the Hazards

Understanding why a chemical is hazardous is the foundation of true laboratory safety.

  • Dermal and Mucous Membrane Irritation (H315, H319, H335): The lipophilic nature of the brominated phenoxy group allows the molecule to readily partition into the lipid bilayers of the skin and mucous membranes. Once absorbed, the electron-deficient pyridine ring can interact with cellular nucleophiles, causing localized irritation[3].

  • Nitrile Toxicity vs. Stability: Unlike aliphatic nitriles, which are readily metabolized in the liver to release highly toxic free cyanide ions, aryl nitriles (like this cyanopyridine derivative) are generally metabolically stable in vivo[6]. Therefore, the primary acute risk is not cyanide poisoning via ingestion, but rather severe irritation and standard acute toxicity[6].

  • Thermal Decomposition Hazard: While stable at room temperature, combustion or extreme heating (>300°C) of this compound will cleave the nitrile and halogen bonds, releasing highly toxic Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx) gases[6].

ToxPathway Exposure Exposure to Compound Skin Dermal Contact (Lipophilic Absorption) Exposure->Skin Inhalation Dust Inhalation (Mucous Irritation) Exposure->Inhalation Combustion Thermal Decomposition (>300°C) Exposure->Combustion Fire Event Metabolism Hepatic Processing (Stable Aryl Nitrile) Skin->Metabolism Inhalation->Metabolism ToxicGas HCN & HBr Gas Release Combustion->ToxicGas

Toxicological pathways and thermal decomposition hazards of the compound.

Dynamic Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding the failure modes of the equipment. We employ a self-validating PPE strategy :

  • Hand Protection (Double Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of heavy-duty nitrile or neoprene. Causality: Halogenated aromatics can eventually permeate standard nitrile. Double gloving creates a temporal buffer. If the outer glove is contaminated, you can visually identify the exposure, remove the outer glove safely, and still have the inner glove protecting your skin during transit to the wash station.

  • Eye/Face Protection: Snug-fitting, splash-proof chemical safety goggles (EN166/ANSI Z87.1) are mandatory[3][7]. Causality: The fine particulate nature of the solid makes standard safety glasses inadequate, as airborne dust can bypass the sides of standard frames and cause severe eye irritation (H319)[3].

  • Respiratory Protection: Handling must occur in a certified chemical fume hood (face velocity 0.4–0.6 m/s)[8]. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95/P100 particulate respirator is required[8].

Operational Workflows: Safe Handling & Experimental Setup

The following protocol outlines the step-by-step methodology for safely weighing and transferring 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile for a standard cross-coupling or substitution reaction.

Protocol: Mass-by-Difference Transfer

This method validates the exact transfer amount without exposing the balance area to open powder, serving as a built-in containment check.

  • Preparation: Ensure the fume hood is operational. Place an anti-static ionizer bar near the balance. Causality: Halogenated powders often carry static charges, leading to sudden aerosolization (dusting) upon opening the vial.

  • Pre-Weighing: Tare a clean, sealable reaction vial (e.g., a PTFE-lined screw-cap vial) on the analytical balance. Record the empty weight.

  • Transfer: Inside the fume hood, use a grounded, anti-static micro-spatula to transfer the estimated required mass of the compound into the vial.

  • Sealing & Validation: Seal the vial tightly inside the hood. Wipe the exterior of the vial with an isopropanol-dampened lint-free wipe to remove any microscopic dust.

  • Final Weighing: Transfer the sealed, cleaned vial back to the balance. The difference in mass is your exact reagent weight. You have successfully validated the mass without ever exposing the open lab environment to the chemical.

HandlingWorkflow Start Material Retrieval (Inert Atm, 2-8°C) PPE Don PPE: Double Nitrile, Goggles Start->PPE Weighing Weighing (Anti-static, Fume Hood) PPE->Weighing Spill Spill Detected? Weighing->Spill Decon Decontamination (Surfactant Wash) Spill->Decon Yes Reaction Reaction Setup (Sealed Vessel) Spill->Reaction No Waste Halogenated Waste Segregation Decon->Waste Reaction->Waste

Workflow for handling 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile safely.

Emergency Spill Response & Decontamination

In the event of a powder spill outside the fume hood, execute the following self-validating decontamination protocol:

  • Isolation: Immediately evacuate personnel from a 2-meter radius to prevent tracking the powder throughout the lab[3].

  • Containment (No Sweeping): Do not use a dry brush, which will aerosolize the irritating dust[3]. Instead, cover the spill with damp sand or a commercial universal absorbent pad slightly moistened with water or a mild solvent[8].

  • Collection: Use non-sparking, disposable plastic scoops to collect the damp mass. Place it directly into a designated hazardous waste bag[7].

  • Chemical Decontamination: Wash the affected surface with an alkaline detergent solution. Causality: The lipophilic bromophenoxy ether linkage makes the residue resistant to pure water. A surfactant is required to micellize and lift trace organics from the surface. Follow with a final wipe using 70% ethanol or isopropanol.

Waste Management & Disposal Logistics

Improper disposal of nitrile-containing halogenated compounds can lead to severe environmental contamination and regulatory fines[5][9].

  • Segregation: Do not mix this waste with standard non-halogenated organic solvents. It must be strictly segregated into Halogenated Organic Waste containers[3].

  • Incineration Logistics: Ensure your waste management contractor is aware that the waste stream contains aryl nitriles and brominated aromatics. Causality: The incinerator must operate at sufficiently high temperatures (typically >1000°C) with appropriate scrubbers to safely neutralize the HCN and HBr gases generated during thermal destruction[6].

References

  • GuideChem. "341967-14-4 CAS Number Information & 1021143-01-0 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile.
  • BLD Pharm. "Safety Information: 5-Bromo-2-methoxynicotinonitrile and related Pyridine-3-carbonitriles.
  • Sigma-Aldrich. "SAFETY DATA SHEET: pyridine-3-carbonitrile.
  • Tocris Bioscience. "Safety Data Sheet - Pyridine derivatives.
  • Interactive Learning Paradigms, Incorporated (ILPI). "The MSDS HyperGlossary: Nitrile Toxicity and Handling.
  • Pfaltz & Bauer. "SAFETY DATA SHEET: Pyridine-3-Carbonitrile derivatives.
  • United Chemical. "The Applications of Sodium Cyanide in Pharmaceutical and Organic Synthesis (Aryl Nitrile Context).

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